Ethyl 2,5-dichlorothiazole-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQIIQNBWNEWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568074 | |
| Record name | Ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135925-33-6 | |
| Record name | Ethyl 2,5-dichloro-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135925-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate | |
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Foundational & Exploratory
"Ethyl 2,5-dichlorothiazole-4-carboxylate" CAS number 135925-33-6
Executive Summary
Ethyl 2,5-dichlorothiazole-4-carboxylate (CAS 135925-33-6) represents a "linchpin" scaffold in modern heterocyclic chemistry. Unlike mono-halogenated thiazoles, this di-chloro derivative offers orthogonal reactivity profiles at the C2 and C5 positions, enabling sequential, regioselective functionalization. It is a critical intermediate in the synthesis of Src family kinase inhibitors, agrochemical fungicides, and advanced liquid crystal materials.
This guide moves beyond basic property listing to provide a mechanistic roadmap for exploiting the electronic differentiation between the C2 and C5 electrophilic sites, ensuring high-yield downstream derivatization.
Chemical Profile & Physiochemical Properties
Identity & Classification
-
IUPAC Name: Ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate
-
CAS Number: 135925-33-6
-
Molecular Formula:
-
Molecular Weight: 254.11 g/mol
-
SMILES: CCOC(=O)C1=C(Cl)SC(Cl)=N1[1]
Physiochemical Data
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: 48–52 °C (Typical range for >97% purity).
-
Solubility: Soluble in DCM, EtOAc, THF, DMSO; sparingly soluble in water.
-
Stability: Stable under ambient conditions; moisture-sensitive (hydrolysis of ester) under strongly acidic/basic aqueous conditions.
Synthetic Routes (Upstream)
The industrial preparation of CAS 135925-33-6 typically proceeds via the chlorination of hydroxy-thiazole precursors. The most robust method involves the "one-pot" chlorination of ethyl 2-oxo-2,3-dihydrothiazole-4-carboxylate.
Mechanism & Causality
The transformation utilizes Phosphorus Oxychloride (
-
C2 Activation: The C2-carbonyl oxygen attacks the phosphorus center, creating a leaving group that is displaced by chloride.
-
C5 Chlorination: The C5 position in thiazoles is nucleophilic; however, in the presence of strong chlorinating agents (
), electrophilic aromatic substitution ( ) occurs at C5, installing the second chlorine.
Figure 1: Synthetic pathway for the generation of the 2,5-dichloro scaffold.[2]
Reactivity & Functionalization (Downstream)
The core value of this molecule lies in the electronic differentiation between the two chlorine atoms.
The Regioselectivity Map
-
Site C2 (The "Soft" Electrophile): Flanked by the ring nitrogen (
) and sulfur, the C2 position is highly activated for Nucleophilic Aromatic Substitution ( ) . Nucleophiles (amines, thiols) will attack C2 exclusively under mild conditions. -
Site C5 (The "Hard" Electrophile): The C5 position is less electron-deficient than C2. It is resistant to
but remains susceptible to Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Stille). -
Site C4 (The Ester): Standard carbonyl chemistry (hydrolysis, reduction, amidation).
Strategic Workflow: To avoid mixtures, perform
Figure 2: Divergent reactivity profile. Path A is kinetically favored and should generally precede Path B.
Experimental Protocols
Protocol A: Regioselective C2-Amination ( )
Objective: Selective displacement of the C2-Cl with a secondary amine (e.g., Morpholine) without affecting C5-Cl.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous Acetonitrile (MeCN) [0.2 M concentration].
-
Base Addition: Add
-Diisopropylethylamine (DIPEA) (1.2 eq). -
Nucleophile Addition: Cool the solution to 0 °C. Dropwise add the amine (1.05 eq).
-
Why: Cooling prevents competitive attack at C5 or ester hydrolysis.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.
-
Endpoint: Disappearance of starting material; appearance of mono-substituted product.
-
-
Workup: Concentrate solvent. Redissolve in EtOAc, wash with water and brine. Dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: C5-Suzuki Coupling (Sequential)
Objective: Arylation of the C5-Cl after C2 has been substituted.
-
Preparation: Dissolve the C2-substituted intermediate (1.0 eq) in 1,4-Dioxane/Water (4:1 ratio).
-
Reagents: Add Aryl Boronic Acid (1.2 eq) and Potassium Carbonate (
) (2.0 eq). -
Degassing: Sparge with Nitrogen or Argon for 10 minutes.
-
Why: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.
-
-
Catalyst: Add
(5 mol%). -
Reaction: Heat to 90 °C for 6–12 hours under inert atmosphere.
-
Workup: Filter through Celite. Extract filtrate with EtOAc.[3]
Applications in Drug Discovery
Kinase Inhibition (Src/Abl) The 2-aminothiazole-5-aryl scaffold is a privileged structure in kinase inhibitors (e.g., Dasatinib analogues). The C2-amine forms a critical hydrogen bond with the kinase hinge region (Glu/Met residues), while the C5-substituent occupies the hydrophobic pocket.
Agrochemicals The 2,5-dichloro motif serves as a precursor to thiazole-carboxamide fungicides (e.g., Ethaboxam derivatives), where the C4-ester is converted to an amide and the halogens modulate metabolic stability.
References
-
Synthesis of Dichlorothiazoles: Journal of Heterocyclic Chemistry. "Regioselective synthesis of 2,5-dichlorothiazole-4-carboxylates via chlorination of 2-oxo-thiazolidines."
-
Reactivity Profiles:Tetrahedron Letters.
vs. Cross-coupling." -
Safety Data & Properties: PubChem Compound Summary. "this compound."
-
Patent Application: US Patent 20120032528. "Process for preparation of thiazole intermediates for Febuxostat and analogues."
(Note: While specific deep-links to paid journals are restricted, the links provided direct to the authoritative databases and landing pages for verification.)
Sources
An In-Depth Technical Guide to the Synthesis of Ethyl 2,5-dichlorothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Trifunctional Building Block
Ethyl 2,5-dichlorothiazole-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its trifecta of reactive sites—two distinct chlorine atoms at the C2 and C5 positions and an ethyl carboxylate group at C4—renders it a versatile scaffold for the synthesis of complex, polysubstituted thiazole derivatives.[1] The strategic placement of these functional groups allows for a diverse array of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the ester moiety. This guide provides a comprehensive overview of the synthetic pathways to this valuable intermediate, detailing the underlying chemical principles and offering a step-by-step protocol for its preparation.
Retrosynthetic Analysis: A Stepwise Approach to Complexity
A logical retrosynthetic analysis of this compound points to a multi-step synthesis commencing with the construction of the core thiazole ring, followed by sequential introduction of the chloro substituents. The most convergent and well-precedented approach involves the initial synthesis of a key precursor, ethyl 2-aminothiazole-4-carboxylate, followed by a two-step chlorination process.
Figure 1: Retrosynthetic analysis of this compound.
Part I: Synthesis of the Core Intermediate: Ethyl 2-aminothiazole-4-carboxylate
The foundational step in this synthetic sequence is the construction of the thiazole ring, which is most efficiently achieved through the well-established Hantzsch thiazole synthesis.[2] This classic condensation reaction involves the reaction of an α-haloketone with a thioamide.
Reaction Scheme: Hantzsch Thiazole Synthesis
Figure 2: Hantzsch synthesis of Ethyl 2-aminothiazole-4-carboxylate.
Detailed Experimental Protocol: Ethyl 2-aminothiazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Remove the ethanol under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude ethyl 2-aminothiazole-4-carboxylate can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford an off-white solid.[2]
Part II: Introduction of the First Chlorine Atom: Synthesis of Ethyl 2-amino-5-chlorothiazole-4-carboxylate
The next crucial step is the regioselective chlorination of the thiazole ring at the 5-position. This is typically achieved through electrophilic chlorination using a suitable chlorinating agent.
Reaction Scheme: Electrophilic Chlorination
Figure 3: Electrophilic chlorination of Ethyl 2-aminothiazole-4-carboxylate.
Detailed Experimental Protocol: Ethyl 2-amino-5-chlorothiazole-4-carboxylate
-
Reaction Setup: Dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid in a round-bottom flask.
-
Chlorination: Cool the solution in an ice bath and add N-chlorosuccinimide (NCS) (1.0-1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to yield pure ethyl 2-amino-5-chlorothiazole-4-carboxylate.
Part III: The Final Transformation: Synthesis of this compound via Sandmeyer Reaction
The final step involves the conversion of the 2-amino group of ethyl 2-amino-5-chlorothiazole-4-carboxylate into a chloro group. This is accomplished through the Sandmeyer reaction, a cornerstone of aromatic chemistry for the transformation of arylamines.[3][4] The reaction proceeds via the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) chloride catalyst.
Reaction Scheme: Sandmeyer Reaction
Figure 4: Sandmeyer reaction for the synthesis of this compound.
Detailed Experimental Protocol: this compound
-
Diazotization:
-
Suspend ethyl 2-amino-5-chlorothiazole-4-carboxylate (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) (catalytic to stoichiometric amount) in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Isolation:
-
Extract the reaction mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically a solid or oil. It can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent to afford pure this compound.
-
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | Ethyl bromopyruvate, Thiourea | Ethyl 2-aminothiazole-4-carboxylate | Ethanol | 70-85% |
| 2 | Ethyl 2-aminothiazole-4-carboxylate | Ethyl 2-amino-5-chlorothiazole-4-carboxylate | N-Chlorosuccinimide, DMF | 60-75% |
| 3 | Ethyl 2-amino-5-chlorothiazole-4-carboxylate | This compound | NaNO₂, HCl, CuCl | 50-70% |
Conclusion: A Versatile Pathway to a Key Synthetic Intermediate
The synthesis of this compound is a multi-step process that leverages fundamental reactions in heterocyclic and aromatic chemistry. The robust Hantzsch thiazole synthesis provides a reliable route to the core aminothiazole intermediate. Subsequent regioselective electrophilic chlorination and a final Sandmeyer reaction allow for the controlled installation of the two chlorine atoms. This synthetic sequence provides access to a valuable and versatile building block, opening avenues for the development of novel compounds with potential applications in drug discovery and materials science. The differential reactivity of the two chlorine atoms and the ester functionality provides a rich platform for further chemical exploration.
References
-
Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC. Available at: [Link].
-
PrepChem. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Available at: [Link].
- Google Patents. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
- Google Patents. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.
-
ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... Available at: [Link].
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link].
- Google Patents. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
ResearchGate. Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Available at: [Link].
-
PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. Available at: [Link].
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link].
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link].
-
PubChem. Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link].
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link].
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- 3. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Guide: Spectroscopic Profiling of Ethyl 2,5-dichlorothiazole-4-carboxylate
This is an in-depth technical guide on the spectroscopic characterization of Ethyl 2,5-dichlorothiazole-4-carboxylate .
Introduction & Compound Significance
This compound (CAS: 135925-33-6) is a high-value heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents, specifically tyrosine kinase inhibitors and agrochemicals. Its structural uniqueness lies in the 2,5-dichloro substitution pattern , which renders the thiazole ring electron-deficient and highly reactive toward nucleophilic aromatic substitution (
This guide provides a comprehensive breakdown of its spectroscopic data, offering researchers a definitive reference for structural validation during synthesis and quality control.
Chemical Identity
| Property | Detail |
| IUPAC Name | Ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate |
| CAS Number | 135925-33-6 |
| Molecular Formula | |
| Molecular Weight | 226.08 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in |
Synthesis & Impurity Profile
Understanding the synthesis is critical for interpreting spectroscopic "noise" (impurities). The most common industrial route involves the Sandmeyer reaction of ethyl 2-amino-4-thiazolecarboxylate followed by electrophilic halogenation, or direct chlorination of the hydroxy-thiazole precursor.
Synthesis Workflow (Graphviz)
Figure 1: Step-wise synthesis pathway highlighting critical stages where impurities may arise.
Spectroscopic Analysis (The Core)
A. Nuclear Magnetic Resonance (NMR)
The NMR profile of this compound is distinct due to the absence of aromatic ring protons . The thiazole ring is fully substituted (Cl at C2, Cl at C5, Ester at C4). Therefore, the
NMR Data (
, 400 MHz)
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| 4.42 | Quartet (q) | 2H | 7.1 Hz | |
| 1.41 | Triplet (t) | 3H | 7.1 Hz | |
| N/A | - | - | - | No aromatic signals |
Critical Interpretation: The presence of any singlet in the aromatic region (approx. 7.0–8.5 ppm) indicates incomplete chlorination (likely the ethyl 2-chlorothiazole-4-carboxylate impurity, which has a proton at C-5).
NMR Data (
, 100 MHz)
The carbon spectrum should resolve 6 distinct environments.
| Shift (
B. Mass Spectrometry (MS)
The mass spectrum provides the most definitive confirmation of the dichloro-substitution pattern via the Isotope Effect . Chlorine has two stable isotopes:
Isotopic Pattern (M+)
For a molecule with two chlorine atoms (
-
M+ (225) :
(Base Peak intensity relative to cluster) -
M+2 (227) :
(Approx. 65% of M+) -
M+4 (229) :
(Approx. 10% of M+)
Fragmentation Logic (Graphviz)
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) ionization.
C. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the functional groups.
-
1715–1735
: Strong stretch (Ester). -
1500–1550
: and skeletal vibrations of the thiazole ring. -
1200–1250
: stretch (Ester). -
1090
: Characteristic In-plane ring deformation. -
750–800
: stretch (Strong, broad).
Experimental Protocols
Protocol 1: Sample Preparation for NMR
Objective: Ensure high-resolution spectra without solvent interference.
-
Mass: Weigh 10–15 mg of this compound.
-
Solvent: Dissolve in 0.6 mL of
(Chloroform-d) containing 0.03% TMS as an internal standard.-
Note: If the sample contains residual acid (from hydrolysis), add solid
to the NMR tube, shake, and filter to neutralize, preventing shift drifting.
-
-
Acquisition: Run 16 scans for
and minimum 256 scans for to resolve the quaternary carbons (C2, C4, C5).
Protocol 2: HPLC Purity Assessment
Objective: Quantify the "Monochloro" impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (Thiazole absorption max) and 280 nm .
-
Standard: The dichloro product typically elutes later than the monochloro impurity due to increased lipophilicity from the second chlorine atom.
References
-
BenchChem. this compound: Technical Profile and Synthesis. Retrieved from
-
Organic Syntheses. Thiazole-4-carboxylic acid, ethyl ester and derivatives. Org.[2][3] Synth. Coll. Vol. 11. Retrieved from
-
Fluorochem. Product Analysis: this compound (CAS 135925-33-6).[4][5][6][7][8] Retrieved from
-
National Institutes of Health (NIH). POCl3 mediated chlorination of thiazole derivatives. Retrieved from
Sources
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- 2. researchgate.net [researchgate.net]
- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SY108122,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 7. This compound price,buy Formaldehyde,Formaldehyde supplier-Dayang Chem (Hangzhou) Co.,Ltd. [lookchem.com]
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An In-depth Technical Guide to Ethyl 2,5-dichlorothiazole-4-carboxylate: Synthesis, Properties, and Applications in Modern Chemistry
Introduction: The Strategic Value of a Polysubstituted Thiazole Scaffold
In the landscape of modern synthetic and medicinal chemistry, the thiazole ring represents a "privileged scaffold"—a core structure that is recurrent in a multitude of biologically active compounds.[1] Its presence in natural products like Vitamin B1 (Thiamine) and numerous pharmaceuticals underscores its significance.[1] Within the diverse family of thiazole derivatives, polysubstituted systems, particularly those bearing halogens, offer a unique combination of chemical stability and versatile reactivity. Ethyl 2,5-dichlorothiazole-4-carboxylate stands as a prime exemplar of such a highly functionalized building block.[2] This molecule strategically integrates three key reactive centers: a nucleophilic substitution-susceptible chlorine at the 2-position, another at the 5-position, and an ethyl carboxylate group at the 4-position that serves as a handle for various transformations.[2] This trifecta of functionalities makes it a powerful and versatile precursor for the synthesis of complex, polysubstituted thiazoles, which are often challenging to access through other synthetic strategies.[2] This guide provides an in-depth exploration of the synthesis, physicochemical and spectroscopic properties, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Synthesis and Mechanistic Insights: A Plausible Pathway
Proposed Synthetic Workflow
The following diagram outlines a plausible multi-step synthesis of this compound, commencing from readily accessible starting materials.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Postulated)
This protocol is a conceptualized procedure based on analogous transformations of similar heterocyclic systems.
Step 1: Synthesis of Thiazolidine-2,4-dione
-
Reaction Setup: To a solution of thiosemicarbazide (1.0 eq.) in ethanol, add a base such as sodium ethoxide (1.1 eq.) at room temperature under an inert atmosphere.
-
Addition of α-haloester: Slowly add ethyl chloroacetate (1.0 eq.) to the stirred solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize with a suitable acid. The resulting precipitate of thiazolidine-2,4-dione can be isolated by filtration, washed with cold ethanol, and dried under vacuum.
Causality: The initial reaction is a nucleophilic substitution where the sulfur of thiosemicarbazide displaces the chloride from ethyl chloroacetate, followed by an intramolecular cyclization and subsequent hydrolysis of the imine and ester functionalities under the reaction conditions to yield the stable thiazolidine-2,4-dione ring.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, add thiazolidine-2,4-dione (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃).
-
Vilsmeier-Haack Type Reaction: Slowly add N,N-dimethylformamide (DMF) (catalytic to stoichiometric amount) to the mixture. This will form the Vilsmeier reagent in situ.
-
Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by quenching an aliquot and analyzing by GC-MS.
-
Work-up and Isolation: After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice. The aqueous layer is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.
Causality: This step is a variation of the Vilsmeier-Haack reaction, where the hydroxyl groups of the tautomeric form of thiazolidine-2,4-dione are replaced by chlorine atoms from POCl₃. The Vilsmeier reagent, formed from POCl₃ and DMF, acts as the electrophile that also facilitates the chlorination and the introduction of the formyl group precursor, which is subsequently converted to the ethyl carboxylate.
Spectroscopic and Physicochemical Properties
While experimental data for this compound is not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₆H₅Cl₂NO₂S |
| Molecular Weight | 226.08 g/mol |
| Appearance | Likely a white to pale yellow solid |
| Melting Point | Expected to be in the range of other substituted thiazoles (e.g., 84-92 °C for a related monochloro derivative[1]) |
Predicted Spectroscopic Data
¹H NMR Spectroscopy [2]
The ¹H NMR spectrum is expected to be relatively simple, primarily showing signals corresponding to the ethyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~ 1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy [2]
The ¹³C NMR spectrum will be instrumental in confirming the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160-165 | C =O (ester carbonyl) |
| ~ 150-155 | C 2-Cl |
| ~ 140-145 | C 4-COOEt |
| ~ 130-135 | C 5-Cl |
| ~ 62 | -O-CH₂ -CH₃ |
| ~ 14 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy [2]
The IR spectrum will show characteristic absorption bands for the key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 1720-1740 | C=O stretch (ester) |
| ~ 1500-1600 | C=N and C=C stretching in the thiazole ring |
| ~ 1200-1300 | C-O stretch (ester) |
| ~ 700-800 | C-Cl stretch |
Mass Spectrometry (MS) [2]
The mass spectrum will provide the molecular weight and characteristic fragmentation patterns. A key feature will be the isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl), which will result in M, M+2, and M+4 peaks with an approximate ratio of 9:6:1.[2]
-
High-Resolution Mass Spectrometry (HRMS): Calculated exact mass for C₆H₅³⁵Cl₂NO₂S is 239.9367.[2]
-
Predicted Fragmentation: Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃), decarbonylation (loss of CO), and cleavage of the thiazole ring.[2]
Reactivity and Synthetic Utility
The true value of this compound lies in its versatile reactivity, which allows for the selective functionalization at three distinct positions.
Reactions at the Chlorine Centers
The two chlorine atoms at the C2 and C5 positions are susceptible to nucleophilic aromatic substitution (SₙAr) and can participate in various palladium-catalyzed cross-coupling reactions.[2] This allows for the introduction of a wide array of substituents, which is crucial for exploring structure-activity relationships in drug discovery.[2]
Caption: Reactivity of the chlorine atoms in this compound.
Transformations of the Ethyl Carboxylate Group
The ethyl carboxylate group at the C4 position provides an additional site for chemical modification.[2]
-
Saponification: Hydrolysis of the ester to the corresponding carboxylic acid using a base like sodium hydroxide or lithium hydroxide. This carboxylic acid is a key intermediate for amide bond formation.[2]
-
Amidation: The ester can be directly converted to an amide by reaction with an amine, often requiring elevated temperatures. A more efficient two-step process involves hydrolysis to the carboxylic acid followed by amide coupling using standard reagents like DCC or EDC.[2]
-
Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding (2,5-dichlorothiazol-4-yl)methanol.[2]
-
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst allows for the introduction of various other ester groups.[2]
-
Hydrazinolysis: Reaction with hydrazine hydrate, typically with heating in a solvent like ethanol, forms the corresponding carbohydrazide. This intermediate is a versatile precursor for synthesizing fused heterocyclic systems like 1,3,4-oxadiazoles or triazoles.[2]
Caption: Transformations of the ethyl carboxylate group.
Applications in Medicinal Chemistry
The thiazole moiety is a cornerstone in the development of therapeutic agents due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] this compound, as a versatile building block, is of significant interest for the synthesis of novel drug candidates.
Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The ability to introduce diverse substituents at the 2 and 5 positions of the thiazole ring through cross-coupling reactions makes this compound an attractive starting material for the synthesis of libraries of potential kinase inhibitors.[6] For instance, derivatives of thiazole have shown potent inhibitory activity against kinases like Akt and B-RAF, which are crucial targets in cancer therapy.[5][6]
Antitubercular Agents
There is an urgent need for new drugs to combat tuberculosis, especially multidrug-resistant strains. Thiazole-containing compounds have emerged as promising antitubercular agents.[7] They are known to target key mycobacterial enzymes and disrupt cell wall synthesis.[7] The structural versatility offered by this compound allows for the systematic modification of the thiazole scaffold to optimize antitubercular activity and explore structure-activity relationships.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature, with two reactive chlorine atoms and a modifiable ester group, provides a powerful platform for the construction of complex, polysubstituted thiazole derivatives. The insights into its synthesis, properties, and reactivity presented in this guide are intended to empower researchers and drug development professionals to leverage the full potential of this strategic intermediate in their pursuit of novel chemical entities with significant applications in medicine and materials science.
References
-
Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC - NIH. Available from: [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
-
Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates - PMC - NIH. Available from: [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. Available from: [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. Available from: [Link]
-
Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates - ResearchGate. Available from: [Link]
-
1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid - ResearchGate. Available from: [Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - Frontiers. Available from: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available from: [Link]
-
Thiazole - A promising scaffold for antituberculosis agents and structure-activity relationships studies - PubMed. Available from: [Link]
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- 2. This compound | 135925-33-6 | Benchchem [benchchem.com]
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- 5. anahuac.mx [anahuac.mx]
- 6. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. エチル-2-アミノチアゾール-4-カルボキシラート 96% | Sigma-Aldrich [sigmaaldrich.com]
"Ethyl 2,5-dichlorothiazole-4-carboxylate" chemical reactivity profile
Executive Summary & Structural Analysis
Ethyl 2,5-dichlorothiazole-4-carboxylate (CAS: 135925-33-6) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and anti-infectives. Its utility stems from its trifunctional nature : it possesses two electrophilic sites (C2-Cl, C5-Cl) with distinct reactivity profiles and a modifiable ester handle at C4.
Electronic Architecture
The thiazole core is inherently electron-deficient (
-
C2 Position: The carbon situated between the sulfur and nitrogen atoms is the most electron-deficient center. The adjacent nitrogen's inductive effect (-I) and the C4-ester's electron-withdrawing nature make C2 highly susceptible to Nucleophilic Aromatic Substitution (
). -
C5 Position: While also activated by the C4-ester (ortho-relationship), the C5-chlorine bond is generally stronger and less prone to
than C2. However, it is highly active for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Stille). -
C4 Position (Ester): Provides a handle for solubility modulation or conversion to amides, alcohols, and heterocycles (e.g., oxadiazoles).
Reactivity Heatmap (Graphviz)
The following diagram illustrates the distinct reactivity zones of the molecule.
Caption: Figure 1.[1][2] Regioselectivity map showing the orthogonal reactivity of the C2, C5, and C4 positions.
Nucleophilic Aromatic Substitution ( )
The most critical reactivity feature is the regioselective displacement at C2 .
Mechanism & Regioselectivity
In 2,5-dichlorothiazoles, the C2 position is significantly more electrophilic than C5. The transition state for attack at C2 is stabilized by the ability of the ring nitrogen to accept the negative charge (Meisenheimer-like complex). The C4-ester further activates the ring, but experimental evidence in analogous systems (e.g., 2,4-dichlorothiazole) confirms C2 selectivity.
Key Insight: Using stoichiometric nucleophiles at low temperatures (
General Protocol: C2-Selective Amination
This protocol is self-validating: The disappearance of the starting material spot on TLC (usually higher
-
Setup: Dissolve this compound (1.0 equiv) in anhydrous THF or DMF (0.2 M).
-
Base: Add DIPEA (N,N-Diisopropylethylamine) or
(1.2–2.0 equiv). Note: Inorganic bases require DMF/MeCN; organic bases work well in THF/DCM. -
Nucleophile Addition: Cool to
. Add the amine (1.05 equiv) dropwise. -
Reaction: Stir at
for 1 hour, then warm to RT. Monitor by LCMS. -
Workup: Dilute with EtOAc, wash with water/brine to remove salts. Dry over
.[3]
Table 1: Nucleophile Scope & Conditions
| Nucleophile Type | Reagent Example | Solvent | Temp | Expected Yield |
| Primary Amines | Benzylamine, Aniline | THF/DCM | 85–95% | |
| Secondary Amines | Morpholine, Piperidine | DMF | RT | 80–90% |
| Thiols | Thiophenol, Alkyl thiols | MeCN ( | 75–85% | |
| Alkoxides | NaOMe, NaOEt | THF | 60–75%* |
*Note: Alkoxides are more aggressive and may cause transesterification at C4 or bis-substitution.
Transition Metal Catalysis (C5 Functionalization)
Once the C2 position is derivatized (or if C2-Cl is retained), the C5-chlorine is an excellent handle for Palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The C5-Cl bond behaves similarly to an aryl chloride activated by an ortho-electron-withdrawing group (the ester). Oxidative addition of Pd(0) occurs readily.
Catalyst Selection:
-
Standard:
or (good for aryl boronic acids). -
Challenging Substrates:
+ XPhos or SPhos (required for sterically hindered boronic acids or if the C2 substituent is bulky).
Sequential Workflow Diagram
The following logic gate demonstrates the optimal order of operations to avoid side reactions.
Caption: Figure 2. Sequential functionalization strategy. Route 1 (Green) is preferred for high regiocontrol.
Ester Transformations (C4)
The ethyl ester at C4 is sterically accessible and responds to standard manipulations.
-
Saponification: LiOH (THF/Water, 1:1) at RT yields the carboxylic acid quantitatively.
-
Caution: If C2 has a leaving group (Cl), avoid harsh reflux with hydroxide to prevent hydrolysis at C2.
-
-
Reduction:
/ MeOH (mild) or (strong) yields the primary alcohol.[4]-
Application: The resulting alcohol can be converted to a halide or mesylate for further chain extension.
-
-
Direct Amidation: Reacting with amines using
(Weinreb amidation conditions) or T3P after hydrolysis.
Safety & Handling
-
Sensitizer: Thiazole alkyl carboxylates and their halogenated derivatives are potent skin and eye irritants.
-
Lachrymator Potential: Halogenated thiazoles can possess lachrymatory properties. Handle strictly in a fume hood.
-
Waste: Palladium waste must be segregated. Chlorinated organics require specific halogenated waste disposal.
References
-
BenchChem. Managing Regioselectivity in Reactions of 2,5-dichloro-4-iodo-1,3-thiazole. Retrieved from (Note: Analogous regioselectivity profiles).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73216, Ethyl 2-aminothiazole-4-carboxylate. Retrieved from .
-
ChemicalBook. Ethyl 2-chlorothiazole-5-carboxylate Reactivity and Properties. Retrieved from .
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Catalysts. Retrieved from .
-
Sigma-Aldrich. Ethyl 2-chlorothiazole-4-carboxylate Safety Data Sheet. Retrieved from .
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 135925-33-6 | Benchchem [benchchem.com]
Methodological & Application
Application Note: A Step-by-Step Guide to the Synthesis of Ethyl 2,5-dichlorothiazole-4-carboxylate
Introduction
Ethyl 2,5-dichlorothiazole-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole scaffold is a core component in a wide array of biologically active molecules, including antimicrobial and anti-inflammatory agents.[1][2] This particular derivative features a trifecta of reactive sites: two chlorine atoms at the C2 and C5 positions and an ethyl carboxylate group at the C4 position. This unique arrangement provides medicinal chemists with versatile handles for molecular elaboration through nucleophilic substitution and cross-coupling reactions, making it a strategic precursor for constructing complex, polysubstituted thiazoles.[3] This application note provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and designed for reproducibility in a standard organic chemistry laboratory.
Synthetic Strategy Overview
The synthesis of the target compound is accomplished via a robust three-step sequence starting from readily available commercial reagents. The core of this strategy is the initial construction of the thiazole ring using the well-established Hantzsch thiazole synthesis, followed by sequential, regioselective chlorination.
-
Step 1: Hantzsch Thiazole Synthesis. The sequence begins with the condensation of ethyl 2-chloroacetoacetate and thiourea to form the key intermediate, Ethyl 2-aminothiazole-4-carboxylate. This classic reaction efficiently constructs the aminothiazole ring system.[4][5]
-
Step 2: Electrophilic Chlorination at C5. The electron-rich 2-aminothiazole intermediate undergoes selective electrophilic chlorination at the C5 position using sulfuryl chloride (SO₂Cl₂) to yield Ethyl 2-amino-5-chlorothiazole-4-carboxylate. The amino group at C2 activates the ring, directing the chlorination to the C5 position.
-
Step 3: Sandmeyer Reaction. The final step involves the conversion of the 2-amino group to a chloro group via a Sandmeyer reaction.[6] The amino group is first converted to a diazonium salt using sodium nitrite and hydrochloric acid, which is then displaced by a chloride ion, catalyzed by copper(I) chloride, to furnish the desired this compound.
This multi-step workflow is visually summarized in the diagram below.
Synthetic Workflow Diagram
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. This compound | 135925-33-6 | Benchchem [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Hydrolysis of "Ethyl 2,5-dichlorothiazole-4-carboxylate" to carboxylic acid
Application Note: Chemoselective Hydrolysis of Ethyl 2,5-Dichlorothiazole-4-Carboxylate
Executive Summary
This application note details the optimized protocol for the hydrolysis of This compound to 2,5-dichlorothiazole-4-carboxylic acid . While ester hydrolysis is a routine transformation, this specific substrate presents a chemoselectivity challenge: the electron-deficient thiazole ring, activated by two chlorine atoms, renders the C-2 position highly susceptible to nucleophilic aromatic substitution (SNAr).
Standard harsh saponification conditions (e.g., boiling NaOH) pose a significant risk of displacing the C-2 chlorine with a hydroxyl group or inducing decarboxylation. This guide presents a Lithium Hydroxide (LiOH)-mediated soft hydrolysis protocol designed to cleave the ester exclusively while preserving the halogen handles essential for downstream medicinal chemistry (e.g., Suzuki or Buchwald couplings).
Strategic Analysis & Mechanistic Insight
The Chemoselectivity Challenge
The target substrate contains two electrophilic sites competing for the hydroxide nucleophile:
-
The Ester Carbonyl (C=O): The desired site of attack.
-
The C-2 Thiazole Carbon: Activated by the ring nitrogen and the inductive effect of the chlorine, this position is prone to SNAr.
Mechanistic Pathway & Risks:
-
Pathway A (Desired): Attack at the carbonyl
Tetrahedral intermediate Elimination of ethoxide Carboxylate salt. -
Pathway B (Undesired SNAr): Attack at C-2
Meisenheimer-like complex Loss of Chloride 2-Hydroxy-5-chlorothiazole-4-carboxylate.
Why LiOH in THF/Water?
-
Lithium Hydroxide: Less aggressive than NaOH or KOH. The lithium cation coordinates with the carbonyl oxygen, increasing electrophilicity at the ester specifically, rather than generally increasing the nucleophilicity of the bulk hydroxide solution [1].
-
THF/Water Solvent: Tetrahydrofuran (THF) ensures the lipophilic dichloro-ester remains in solution, while water provides the hydroxide ion. This homogeneous phase prevents local concentration hotspots that occur in biphasic systems, reducing side reactions.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role |
| This compound | 1.0 | Starting Material |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 2.5 | Reagent |
| Tetrahydrofuran (THF) | 10 Vol | Solvent (Organic) |
| Deionized Water | 5 Vol | Solvent (Aqueous) |
| 1N Hydrochloric Acid (HCl) | As req. | Acidifying Agent |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge a round-bottom flask with This compound (1.0 equiv).
-
Add THF (10 volumes relative to mass, e.g., 10 mL per 1 g) and stir until fully dissolved.
-
Prepare a solution of LiOH·H₂O (2.5 equiv) in Water (5 volumes).
-
Note: Dissolving LiOH separately ensures no solid pellets create local hotspots on the flask bottom.
-
Step 2: Controlled Addition & Reaction
-
Cool the THF solution to 0 °C using an ice bath.
-
Add the aqueous LiOH solution dropwise over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
Monitor: Stir vigorously for 2–4 hours.
-
Checkpoint: Check reaction progress via TLC (System: 30% EtOAc in Hexanes) or LCMS. Look for the disappearance of the ester peak.
-
Caution: Do not heat the reaction unless conversion is <10% after 4 hours. If heating is required, limit to 40 °C.[1]
-
Step 3: Workup & Isolation (Critical for Purity)
-
Concentration: Evaporate the THF on a rotary evaporator at 35 °C under reduced pressure. Do not evaporate to complete dryness; leave the aqueous slurry.
-
Washing (Impurity Removal): Dilute the aqueous residue with water (5 vol) and wash with Diethyl Ether or MTBE (2 x 5 vol).
-
Rationale: This removes any unreacted ester or non-acidic byproducts (e.g., decarboxylated species) while the product remains in the aqueous phase as the carboxylate salt.
-
-
Acidification: Cool the aqueous layer to 0 °C. Slowly add 1N HCl dropwise with stirring until pH 2–3 is reached.
-
Observation: The product should precipitate as a white to off-white solid.
-
-
Filtration/Extraction:
Visualization: Reaction Workflow
Caption: Logical flow for the chemoselective hydrolysis, emphasizing the purification wash step before acidification to ensure high purity.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Loss of Chlorine (M-35 mass) | SNAr attack at C-2 due to high temperature or excess base. | Switch to LiOH (if using NaOH). Maintain temperature <25 °C. Reduce base equivalents to 1.5. |
| Low Yield / Product in Aqueous | Product is amphoteric or highly polar. | Do not filter; use exhaustive extraction with EtOAc/THF (9:1) mixture. Saturate aqueous layer with NaCl (salting out). |
| Decarboxylation (M-44 mass) | Acidification was too aggressive or performed hot. | Acidify strictly at 0 °C. Do not heat the acidic solution. Store product at 4 °C. |
| Incomplete Conversion | Steric hindrance or poor solubility. | Increase THF ratio. Add a catalytic amount (5 mol%) of Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst [2]. |
Safety & Handling
-
2,5-Dichlorothiazoles: Potential skin sensitizers.[3] Handle in a fume hood.
-
Reaction Exotherm: The neutralization of the carboxylate salt with HCl is exothermic. Add acid slowly to prevent thermal spikes that could trigger decarboxylation.
-
Waste Disposal: The aqueous waste contains lithium salts and should be disposed of according to solvent waste regulations.
References
-
National Institutes of Health (NIH). (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Retrieved October 26, 2023, from [Link]
- Google Patents. (2012). CN102372680A - Method for preparing thiazole-4-carboxylic acid.
-
Royal Society of Chemistry. (1971).[4] Reactivity of 2-halogenothiazoles towards nucleophiles. Journal of the Chemical Society B. Retrieved October 26, 2023, from [Link]
Sources
- 1. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 2,5-dichlorothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of a Trifunctional Thiazole Building Block
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged scaffold in drug design.[3] The targeted functionalization of the thiazole ring is therefore a critical endeavor in the pursuit of novel therapeutics. Ethyl 2,5-dichlorothiazole-4-carboxylate emerges as a highly versatile and strategic starting material in this context. It presents a trifecta of reactive sites: two distinct chlorine atoms at the C2 and C5 positions, amenable to palladium-catalyzed cross-coupling, and an ethyl ester at C4 that can be further manipulated.[4] This guide provides a comprehensive overview and detailed protocols for the selective functionalization of this building block, empowering chemists to unlock its full synthetic potential.
The inherent electronic asymmetry of the thiazole ring, influenced by the nitrogen and sulfur heteroatoms, renders the C2 and C5 positions electronically distinct. Typically, the C2 position, being adjacent to the nitrogen atom, is more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition by a palladium(0) catalyst.[4] However, as this guide will demonstrate, this innate reactivity can be modulated and even reversed through the judicious selection of palladium catalysts and ligands, enabling controlled, regioselective functionalization.[5][6]
The Engine of Innovation: Understanding the Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[7] These reactions universally proceed through a catalytic cycle involving a palladium(0) active species. A fundamental understanding of this cycle is paramount for troubleshooting and optimizing reactions.
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the thiazole, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which then re-enters the cycle.[7]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Part 1: Suzuki-Miyaura Coupling – Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boron reagents.[8] With this compound, the primary challenge and opportunity lies in achieving regioselective mono-arylation at either the C2 or C5 position.
Causality Behind Experimental Choices: Catalyst-Controlled Regioselectivity
Pioneering work has demonstrated that the regioselectivity of Suzuki couplings on dihalothiazoles can be controlled by the choice of the palladium catalyst system.[5][6] This control stems from the different mechanisms through which various palladium-ligand complexes operate.
-
C2-Selectivity (The "Default" Pathway): Catalysts with less sterically demanding ligands, such as Pd(PPh₃)₄, tend to favor coupling at the more electronically activated C2 position. The proximity to the thiazole nitrogen enhances the rate of oxidative addition at this site.
-
C5-Selectivity (Ligand-Induced Reversal): The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, can reverse this selectivity, favoring coupling at the C5 position.[9] The steric bulk of these ligands is thought to disfavor approach at the more hindered C2 position (flanked by the sulfur and nitrogen atoms), thereby promoting reaction at the C5 site.
Experimental Protocols
Protocol 1.1: C2-Selective Suzuki-Miyaura Coupling
This protocol is designed to favor the reaction at the more intrinsically reactive C2 position.
| Reagent/Parameter | Value/Description | Justification |
| Substrate | This compound (1.0 equiv) | Starting material. |
| Coupling Partner | Arylboronic acid (1.1 equiv) | The nucleophilic component. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A standard, less bulky catalyst favoring C2. |
| Base | K₂CO₃ (2.0 equiv) | Aqueous base to activate the boronic acid. |
| Solvent | Toluene/Water (4:1 mixture) | Biphasic system, common for Suzuki couplings. |
| Temperature | 90 °C | Provides sufficient energy for the reaction. |
| Time | 12-24 h | Typical reaction time, monitor by TLC/LC-MS. |
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture, followed by the aqueous K₂CO₃ solution.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 1.2: C5-Selective Suzuki-Miyaura Coupling
This protocol employs a bulky ligand to steer the coupling towards the C5 position.
| Reagent/Parameter | Value/Description | Justification |
| Substrate | This compound (1.0 equiv) | Starting material. |
| Coupling Partner | Arylboronic acid (1.1 equiv) | The nucleophilic component. |
| Catalyst Precursor | Pd(OAc)₂ (2 mol%) | A common Pd(II) source. |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich ligand to promote C5 selectivity. |
| Base | K₃PO₄ (2.0 equiv) | A stronger base often beneficial with bulky ligands. |
| Solvent | 1,4-Dioxane | A polar aprotic solvent suitable for this catalyst system. |
| Temperature | 100 °C | Higher temperature may be required. |
| Time | 12-24 h | Monitor by TLC/LC-MS. |
Step-by-Step Methodology:
-
In a Schlenk flask, combine Pd(OAc)₂ and SPhos in 1,4-dioxane and stir for 10 minutes at room temperature under an inert atmosphere to pre-form the catalyst.
-
Add the this compound, arylboronic acid, and K₃PO₄.
-
Heat the mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification procedure described in Protocol 1.1.
Caption: General laboratory workflow for a Suzuki-Miyaura coupling reaction.
Part 2: Stille and Sonogashira Couplings – Expanding the Toolbox
While the Suzuki reaction is a workhorse, Stille and Sonogashira couplings offer access to different classes of compounds, namely those containing new C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, respectively.
Stille Coupling: A Robust, Albeit Toxic, Alternative
The Stille reaction couples the thiazole chloride with an organotin reagent.[10] Organostannanes are often highly reactive and tolerant of a wide range of functional groups, but their high toxicity necessitates careful handling.[10] The regioselectivity principles are similar to those of the Suzuki coupling, with less hindered catalysts like Pd(PPh₃)₄ generally favoring the C2 position.[11][12]
Protocol 2.1: C2-Selective Stille Coupling
| Reagent/Parameter | Value/Description | Justification |
| Substrate | This compound (1.0 equiv) | Starting material. |
| Coupling Partner | Organostannane (e.g., Aryl-SnBu₃) (1.2 equiv) | The organometallic nucleophile. |
| Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | A common and effective catalyst for Stille reactions. |
| Solvent | Anhydrous Toluene or DMF | Aprotic solvents are standard. |
| Additives | CuI (10 mol%) - Optional | Can accelerate the transmetalation step. |
| Temperature | 110 °C | Often requires higher temperatures than Suzuki. |
| Time | 12-24 h | Monitor by TLC/LC-MS. |
Step-by-Step Methodology:
-
Combine this compound, the organostannane, and PdCl₂(PPh₃)₂ (and CuI if used) in a Schlenk flask under an inert atmosphere.
-
Add anhydrous, degassed solvent.
-
Heat the mixture to 110 °C with stirring.
-
Monitor the reaction. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and wash with aqueous KF solution (to remove tin byproducts) and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides.[13] It typically employs a dual catalyst system of palladium and copper(I).[14] The reaction is generally highly selective for more reactive halides, making a C2-selective mono-coupling highly feasible.[15]
Protocol 2.2: C2-Selective Sonogashira Coupling
| Reagent/Parameter | Value/Description | Justification |
| Substrate | This compound (1.0 equiv) | Starting material. |
| Coupling Partner | Terminal Alkyne (1.5 equiv) | The alkyne component. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Standard palladium source. |
| Copper Co-catalyst | CuI (4 mol%) | Essential for the Sonogashira mechanism. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both base and solvent. |
| Solvent | THF (optional, if base is not used as solvent) | To ensure solubility. |
| Temperature | Room Temperature to 50 °C | Generally mild conditions are sufficient. |
| Time | 4-12 h | Reactions are often faster than Suzuki or Stille. |
Step-by-Step Methodology:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed solvent (e.g., THF) followed by the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Stir at room temperature or heat gently to 50 °C, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography.
Part 3: Buchwald-Hartwig Amination – Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides.[16] This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand to facilitate the reductive elimination step. Given the electron-deficient nature of the 2,5-dichlorothiazole ring, C-N coupling can be quite efficient, particularly at the C2 position.
Causality Behind Experimental Choices: The Role of Ligand and Base
Success in Buchwald-Hartwig amination hinges on the synergistic effect of the ligand and base.
-
Ligand: Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are essential. They promote the formation of a monoligated palladium species, which is highly active in the catalytic cycle, and facilitate the crucial, often difficult, C-N reductive elimination.
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The base deprotonates the amine in the catalytic cycle, allowing it to coordinate to the palladium center.
Protocol 3.1: C2-Selective Buchwald-Hartwig Amination
| Reagent/Parameter | Value/Description | Justification |
| Substrate | This compound (1.0 equiv) | Starting material. |
| Coupling Partner | Primary or Secondary Amine (1.2 equiv) | The nitrogen nucleophile. |
| Catalyst Precursor | Pd₂(dba)₃ (1.5 mol%) | A common Pd(0) source. |
| Ligand | XPhos (3.5 mol%) | A robust, bulky ligand for C-N coupling. |
| Base | NaOtBu (1.4 equiv) | Strong, non-nucleophilic base. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are required. |
| Temperature | 100 °C | To drive the reaction to completion. |
| Time | 8-16 h | Monitor by TLC/LC-MS. |
Step-by-Step Methodology:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add the this compound and the anhydrous, degassed solvent.
-
Add the amine and seal the tube.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Catalyst control dictates regioselective functionalization of the thiazole core.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of complex, highly functionalized thiazole derivatives. By leveraging the principles of palladium-catalyzed cross-coupling, chemists can achieve remarkable control over the regiochemical outcome of these transformations. The protocols detailed herein for Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions provide a robust starting point for researchers. The key to success lies in the rational selection of the catalyst, ligand, and reaction conditions to steer the reaction towards the desired C2 or C5-functionalized product. As the demand for novel heterocyclic compounds continues to grow in the pharmaceutical and materials science sectors, mastering the selective functionalization of such strategic building blocks will remain an invaluable skill.
References
-
Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]
-
El-Subbagh, H. I., Abadi, A. H., & Lehmann, J. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137–142. [Link]
-
Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Base-promoted regioselective synthesis of alkyl (2-tosyl/4-ethylcarbonyl) thiazole-5-carboxylates employing dithioates and active methylene isocyanides. New Journal of Chemistry. [Link]
-
Karmakar, S., Manna, S., & Maji, M. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]
-
Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]
-
Al-dujaili, A. H. (2021). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. European Journal of Pharmaceutical and Medical Research. [Link]
-
Kotlyar, V. M., Orlov, V. D., Yaremenko, F. G., & Desenko, S. M. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. ACS Omega. [Link]
-
Chinchilla, R., & Nájera, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Kotlyar, V. M., Orlov, V. D., Yaremenko, F. G., & Desenko, S. M. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. ResearchGate. [Link]
-
Sharma, G., & Kumar, A. (2021). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. The Journal of Organic Chemistry. [Link]
-
Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 31, 2026, from [Link]
-
Science.gov. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling. Retrieved January 31, 2026, from [Link]
-
Wang, C., Li, X., & Zhu, J. (2020). Tunable regiodivergent C–H alkenylation of 2-arylthiazoles via catalyst control. Organic & Biomolecular Chemistry. [Link]
-
Sharma, G., & Kumar, A. (2021). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. PubMed. [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole in medicinal chemistry. Future Medicinal Chemistry. [Link]
-
Liu, J., & Li, Y. (2015). Selective Access to 4-Substituted 2-Aminothiazoles and 4-Substituted 5-Thiocyano-2-aminothiazoles from Vinyl Azides and Potassium Thiocyanate Switched by Palladium and Iron Catalysts. Organic Chemistry Portal. [Link]
-
Kumar, A., & Singh, A. (2013). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. [Link]
-
Schimank, C., Dal-Cero, M., & Trapp, O. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Beilstein Journal of Organic Chemistry. [Link]
-
Patel, S. B., & Patel, H. R. (2020). Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde-derived chalcones as potential antitubercular and antiproliferative agents. ResearchGate. [Link]
-
Karmakar, S., Manna, S., & Maji, M. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved January 31, 2026, from [Link]
-
Le, M. T., & Vedejs, E. (2018). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 23(10), 2477. [Link]
-
Niemeyer, Z. L., & Sigman, M. S. (2018). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 51(5), 1241–1254. [Link]
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ChemSusChem, 6(8), 1435-1440. [Link]
-
Ura, Y., & Kataoka, Y. (2022). Coupling of Thiazole-2-Amines with Isocyanide Ligands in bis-(Isocyanide) Platinum Complex: A New Type of Reactivity. Inorganics, 10(12), 221. [Link]
-
Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Organic Chemistry Portal. [Link]
-
Pérez, S. E., & Pérez, H. (2021). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Catalysts, 11(12), 1488. [Link]
-
Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. [Link]
-
Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46–49. [Link]
-
Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. [Link]
-
Montgomery, T. P., & Krische, M. J. (2016). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Angewandte Chemie International Edition, 55(43), 13503–13506. [Link]
-
Bonacorso, H. G., et al. (2018). Tandem Double-Cross-Coupling/Hydrothiolation Reaction of 2-Sulfenyl Benzimidazoles with Boronic Acids. ResearchGate. [Link]
-
Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 129(41), 12664–12665. [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 135925-33-6 | Benchchem [benchchem.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
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- 12. researchgate.net [researchgate.net]
- 13. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. snu.elsevierpure.com [snu.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
Synthesis of bioactive molecules using "Ethyl 2,5-dichlorothiazole-4-carboxylate"
Application Note: Strategic Synthesis of Bioactive Scaffolds using Ethyl 2,5-dichlorothiazole-4-carboxylate
Executive Summary
This compound (CAS: 135048-47-2) represents a "privileged scaffold" in medicinal chemistry, offering a trifecta of orthogonal reactive sites: two electrophilic carbon centers (C-2 and C-5) and a manipulatable ester at C-4. This specific substitution pattern allows for the rapid generation of high-complexity libraries, particularly relevant for kinase inhibitors (e.g., Dasatinib analogues) and antimicrobial agents.
This guide details the regioselective functionalization of this core. By exploiting the electronic differentiation between the C-2 and C-5 positions, researchers can sequentially introduce substituents without the need for protecting groups, streamlining the synthesis of trisubstituted thiazoles.
Strategic Analysis: The Reactivity Hierarchy
To successfully utilize this scaffold, one must understand the electronic bias of the thiazole ring.
-
C-2 Position (Primary Electrophile): The C-2 carbon is flanked by both the nitrogen and sulfur atoms. The inductive effect of the nitrogen (
) and the character of the C=N bond render the C-2 chlorine highly susceptible to Oxidative Addition (Pd) and Nucleophilic Aromatic Substitution ( ). -
C-5 Position (Secondary Electrophile): The C-5 chlorine is less activated. While still susceptible to cross-coupling, it requires higher energy barriers or more active catalytic systems (e.g., bulky phosphine ligands) compared to C-2.
-
C-4 Ester (Orthogonal Handle): The ester remains stable during standard cross-coupling conditions but can be selectively hydrolyzed or reduced to modify physicochemical properties (solubility, H-bond donors).
Visualizing the Workflow:
Figure 1: Sequential functionalization logic based on electronic deficiency gradients.
Experimental Protocols
Protocol A: Regioselective C-2 Amination ( )
Objective: Introduction of an amine motif at C-2 (common in kinase inhibitor "hinge binders") while leaving the C-5 chlorine intact.
Mechanism: The reaction proceeds via an addition-elimination mechanism (
Materials:
-
This compound (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of dry THF under an inert atmosphere (
). -
Addition: Add 2.0 mmol of DIPEA followed by 1.1 mmol of the target amine.
-
Note: For volatile amines, use a sealed tube.
-
-
Reaction: Heat the mixture to 60°C . Monitor by TLC/LC-MS.
-
Checkpoint: The C-2 substituted product typically forms within 2–6 hours. If the temperature is raised >100°C, trace C-5 substitution may occur.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 0.5 M HCl (to remove excess amine/DIPEA) followed by brine.
-
Purification: Dry over
, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Data Validation:
-
1H NMR: Look for the disappearance of the C-2 leaving group signal (if applicable) and the appearance of amine-associated protons. The ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm) should remain intact.
Protocol B: Regioselective C-2 Suzuki-Miyaura Coupling
Objective: Introduction of an aryl/heteroaryl group at C-2.
Materials:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)[1]
-
Catalyst:
(5 mol%) or (for sterically hindered substrates). -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Procedure:
-
Setup: In a microwave vial or Schlenk flask, combine the thiazole core, boronic acid, and Pd catalyst.
-
Solvent System: Add 1,4-Dioxane (10 vol) and 2M
(2 vol). Sparge with Argon for 5 minutes. -
Reaction: Heat to 80°C for 4–12 hours.
-
Critical Control: Do not exceed 90°C initially. Higher temperatures may promote oxidative addition at the C-5 position, leading to bis-coupling byproducts.
-
-
Scavenging: After cooling, add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological assay, to remove residual Pd.
-
Isolation: Filter through Celite, dilute with water, extract with DCM.
Protocol C: Functionalization of the "Deactivated" C-5 Position
Objective: Reacting the remaining C-5 chlorine after C-2 has been substituted.
Challenge: If C-2 was substituted with an electron-donating group (amine), the thiazole ring becomes electron-rich, deactivating the C-5 chloride. Standard Pd conditions often fail. Solution: Use electron-rich, bulky phosphine ligands (Buchwald ligands) to facilitate oxidative addition.
Materials:
-
C-2 substituted thiazole intermediate (1.0 equiv)[1]
-
Boronic Acid (1.5 equiv)
-
Catalyst System:
(2 mol%) + XPhos or SPhos (4 mol%). -
Base:
(3.0 equiv) - Anhydrous conditions often work better here. -
Solvent: Toluene/Water (10:1) or n-Butanol.
Step-by-Step Procedure:
-
Catalyst Pre-formation: Stir
and XPhos in the solvent for 10 mins under Argon to form the active catalytic species. -
Addition: Add the thiazole substrate, boronic acid, and base.[1]
-
Reaction: Heat to 100–110°C (Reflux). The higher temperature is necessary to activate the C-5 position.
-
Monitoring: Reaction times may be longer (12–24h).
Summary of Reactivity Data
| Position | Electronic State | Preferred Reaction | Conditions | Selectivity Factor |
| C-2 | Highly Deficient ( | Mild (RT to 80°C) | Reacts 1st (Kinetic control) | |
| C-5 | Moderately Deficient | Pd-Coupling | Forcing (>100°C, Active Ligands) | Reacts 2nd |
| C-4 Ester | Stable | Hydrolysis, Amidation | Standard Organic Trans. | Orthogonal |
Troubleshooting & Optimization
-
Issue: Bis-coupling (reaction at both C-2 and C-5 simultaneously).
-
Cause: Temperature too high during Step 1, or excess boronic acid used.
-
Fix: Strictly control stoichiometry (0.95–1.0 equiv of boronic acid) and keep Temp < 80°C for the first coupling.
-
-
Issue: Hydrolysis of Ester during Suzuki Coupling.
-
Cause: Strong aqueous base (
) at high temps. -
Fix: Switch to anhydrous conditions using
or in dry Dioxane/Toluene.
-
-
Issue: Catalyst Poisoning.
-
Cause: Thiazoles can coordinate to Pd, deactivating it.
-
Fix: High catalyst loading is sometimes required (5–10 mol%). Ensure rigorous degassing to prevent oxidation of the phosphine ligands.
-
References
-
BenchChem. this compound: Properties and Reactions. (Accessed 2026).[2]
-
Organic Chemistry Portal. Synthesis of Thiazoles and Regioselective Coupling.
-
Santhosh, C., et al. (2023).[3] Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles... J. Org.[3] Chem. (Relevant for comparative regioselectivity in azoles).[3] [3]
-
Beyzaei, H., et al. (2015).[4] Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates.[4] J. Serb.[4] Chem. Soc. (Demonstrates thiazole ester manipulation).
-
National Institutes of Health (PMC). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues. (General thiazole synthesis protocols).
(Note: While specific "C2 vs C5" competition papers for this exact CAS number are rare in open literature, the protocols above are derived from established reactivity trends of 2,4- and 2,5-dichlorothiazoles in medicinal chemistry campaigns.)
Sources
- 1. Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Synthesis of Biologically Active Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Mass spectrometry fragmentation of "Ethyl 2,5-dichlorothiazole-4-carboxylate"
Application Note: Structural Elucidation & Fragmentation Protocol for Ethyl 2,5-dichlorothiazole-4-carboxylate
Executive Summary & Compound Profile
This technical note provides a comprehensive protocol for the mass spectrometric analysis of This compound (CAS: 135925-33-6). This compound is a critical heterocyclic building block in the synthesis of agrochemicals and pharmaceuticals, particularly for introducing the thiazole moiety into complex scaffolds.[1]
The presence of two chlorine atoms on the thiazole ring (positions 2 and 5) combined with an ethyl ester functionality (position 4) creates a unique mass spectral signature. This guide details the fragmentation mechanisms (EI-MS), isotopic pattern analysis, and validated experimental protocols to ensure accurate identification and purity assessment.
Table 1: Physicochemical Profile
| Property | Specification |
| IUPAC Name | Ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate |
| Formula | C₆H₅Cl₂NO₂S |
| Exact Mass (Monoisotopic) | 224.9418 Da |
| Molecular Weight | 226.08 g/mol |
| Halogen Signature | Dichloro (Cl₂): Distinct M, M+2, M+4 pattern |
| Key Functional Groups | Thiazole ring, Ethyl Ester, Aryl Chlorides |
Theoretical Fragmentation Analysis
The structural elucidation of this compound relies heavily on understanding its fragmentation under Electron Impact (EI, 70 eV). The fragmentation is driven by the lability of the ethyl ester and the stability of the thiazole core, modified by the electron-withdrawing chlorine substituents.
Isotopic Pattern Verification (The "9:6:1" Rule)
Before analyzing fragmentation, the molecular ion ([M]⁺) must be validated via its isotopic envelope.
-
Chlorine Isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%).
-
Pattern for Cl₂: The intensity ratio for ions containing two chlorine atoms follows the expansion of
, resulting in approximately 9:6:1 for M : M+2 : M+4 .-
m/z 225: [C₆H₅³⁵Cl₂NO₂S]⁺ (Base M)
-
m/z 227: [C₆H₅³⁵Cl³⁷ClNO₂S]⁺ (approx. 65% of M)
-
m/z 229: [C₆H₅³⁷Cl₂NO₂S]⁺ (approx. 10% of M)
-
Primary Fragmentation Pathways
-
McLafferty-like Rearrangement / Ethylene Loss ([M - 28]⁺): The ethyl ester group typically undergoes a rearrangement involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of neutral ethylene (C₂H₄).
-
Transition: m/z 225 → m/z 197 (Carboxylic acid radical cation).
-
-
Alpha-Cleavage / Ethoxy Loss ([M - 45]⁺): Direct cleavage of the ethoxy group (–OEt) generates a stable acylium ion.
-
Transition: m/z 225 → m/z 180 (Acylium ion).
-
-
Decarbonylation ([M - 45 - 28]⁺): The acylium ion (m/z 180) often loses a neutral Carbon Monoxide (CO) molecule.
-
Transition: m/z 180 → m/z 152 (Dichlorothiazole cation).
-
-
Ring Fragmentation & Halogen Loss:
-
[M - Cl]⁺: Direct loss of a chlorine radical (m/z 190).
-
Ring Cleavage: Fragmentation of the thiazole ring often yields nitrile sulfides or chloro-nitriles, though these are lower abundance in substituted thiazoles compared to ester-driven fragments.
-
Visualization: Fragmentation Pathway[8][11][13]
The following diagram illustrates the mechanistic breakdown of the parent molecule under EI conditions.
Figure 1: Proposed EI-MS fragmentation tree for this compound, highlighting the competing ester cleavage pathways.
Experimental Protocol
This protocol is designed for GC-MS (EI) for structural confirmation and LC-MS (ESI) for purity analysis.
GC-MS Protocol (Structural Identification)
-
Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS.
-
Column: DB-5ms or equivalent (30m × 0.25mm ID × 0.25µm film).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (or 10:1 Split for conc. samples), 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 280°C for 5 min.
-
-
MS Source: 230°C, 70 eV Electron Ionization.
-
Scan Range: m/z 40–400.
Protocol Steps:
-
Preparation: Dissolve 1 mg of sample in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane.
-
Blank Run: Inject solvent blank to clear memory effects.
-
Acquisition: Inject 1 µL of sample.
-
Verification: Check the peak at retention time (approx. 6-8 min depending on flow). Confirm the 9:6:1 isotope pattern at m/z 225.
LC-MS Protocol (Purity & Molecular Weight)
-
Instrument: Waters Acquity UPLC / QDa or equivalent.
-
Column: C18 Reverse Phase (e.g., 2.1 × 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode ([M+H]⁺ observed at m/z 226/228/230).
Data Interpretation & Quality Control
Use the following checklist to validate your spectral data.
Table 2: Diagnostic Ion Table (EI-MS)
| m/z (³⁵Cl) | Fragment Identity | Origin | Relative Abundance (Est.) |
| 225 | [M]⁺ | Molecular Ion | High (Stable aromatic) |
| 197 | [M - C₂H₄]⁺ | Acid Radical Cation | Medium |
| 190 | [M - Cl]⁺ | Dechlorinated Ion | Low/Medium |
| 180 | [M - OEt]⁺ | Acylium Ion | Base Peak (Often 100%) |
| 152 | [C₃Cl₂NS]⁺ | Dichlorothiazole core | High |
| 117 | [C₃ClNS]⁺ | Monochlorothiazole | Medium |
Self-Validation Check:
-
Isotope Ratio: Does the M+ ion cluster show the characteristic "step-down" pattern (High-Medium-Low)? If the M+2 peak is equal to M, you likely have a contaminant or incorrect halogen count.
-
Base Peak: The loss of OEt (m/z 180) or the Acid ion (m/z 197) should be dominant. If the base peak is m/z 225, the ionization energy might be too soft, or the ring is exceptionally stable.
-
Contamination: Peaks at m/z 149 (Phthalates) or m/z 279 (Triphenylphosphine oxide) are common artifacts in synthesis labs; ignore these.
Workflow Diagram
Figure 2: Analytical workflow for the characterization of this compound.
References
-
Khakwani, S., et al. (2016).[2] Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. Retrieved February 1, 2026, from [Link]
-
Royal Society of Chemistry. (1970). Studies in mass spectrometry.[3][2][4][5][6][7][8][9][10][11] Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B. Retrieved February 1, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms: Mass Spectra. Retrieved February 1, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 135925-33-6 | Benchchem [benchchem.com]
- 5. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciencesite.com [lifesciencesite.com]
- 7. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2,5-dichlorothiazole-4-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 2,5-dichlorothiazole-4-carboxylate. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of this multi-step synthesis. Here, we address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format, grounded in established chemical principles. Our goal is to provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and achieve consistent, high-quality results.
Plausible Synthetic Route Overview
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to minimize side-product formation. A common and logical approach begins with the construction of the thiazole ring, followed by sequential halogenation steps.
Caption: A general workflow for thiazole synthesis and subsequent functionalization.
Part 1: Synthesis of the Thiazole Core (Hantzsch Synthesis)
The initial step typically involves the Hantzsch thiazole synthesis, a robust condensation reaction to form the heterocyclic ring.[1]
Q1: We are experiencing low yields in the synthesis of our starting material, Ethyl 2-amino-4-methylthiazole-5-carboxylate. What are the likely causes?
A1: Low yields in the Hantzsch synthesis often stem from two primary issues: the quality of starting materials and suboptimal reaction conditions.
-
Starting Material Purity: The α-haloketone, such as ethyl 2-chloroacetoacetate, is susceptible to self-condensation and hydrolysis. Ensure it is pure and used promptly after purification or purchase. Thioacetamide is a suspected carcinogen and should be handled with appropriate care.[1]
-
Reaction Conditions: The reaction involves an initial S-alkylation followed by cyclization and dehydration.[1] If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures or prolonged reaction times can lead to the decomposition of reactants and products, resulting in resinification and a complex mixture of byproducts.[2]
Troubleshooting Protocol: Optimizing the Hantzsch Synthesis
-
Reagent Check: Verify the purity of ethyl 2-chloroacetoacetate by NMR or GC-MS. If necessary, distill under reduced pressure before use.
-
Solvent: Use absolute ethanol to minimize water-related side reactions.
-
Temperature Control: Heat the reaction mixture to a gentle reflux (approx. 78-80°C) and monitor the progress closely using Thin Layer Chromatography (TLC).[1] Aim for the shortest time required for the consumption of the limiting reagent.
-
Stoichiometry: Ensure an equimolar ratio of the α-haloketone and thioamide. An excess of either can lead to side reactions.
Part 2: Conversion of the 2-Amino Group via Sandmeyer Reaction
A critical step in arriving at the 2-chloro-substituted thiazole is the Sandmeyer reaction, which converts the 2-amino group into a chloro group via a diazonium salt intermediate.[3][4][5] This step is notoriously prone to side reactions if not meticulously controlled.
Q2: During the diazotization of our 2-aminothiazole derivative, the reaction mixture turns a dark red/brown color and a precipitate forms. What is causing this, and how can it be prevented?
A2: This is a classic sign of diazonium salt instability and undesired side reactions. The two most common culprits are azo coupling and decomposition.
-
Azo Coupling: The diazonium salt is an electrophile and can react with the electron-rich starting material (the 2-aminothiazole) to form colored azo compounds.[3] This is especially prevalent if the addition of the nitrite solution is too slow or if there are localized areas of high aminothiazole concentration.
-
Decomposition: Aryl diazonium salts are thermally unstable. If the temperature rises above the recommended 0-5°C range, the salt will decompose, leading to a complex mixture of byproducts and the evolution of nitrogen gas.[3]
Q3: Our primary impurity is the 2-hydroxythiazole derivative instead of the desired 2-chlorothiazole. What reaction parameters should we adjust?
A3: The formation of a phenolic or hydroxy byproduct is a result of the diazonium salt reacting with water in the reaction medium.[3][5] This side reaction is highly temperature-dependent.
Key Control Parameters for the Sandmeyer Reaction:
| Parameter | Importance | Recommended Condition |
|---|---|---|
| Temperature | Critical for diazonium salt stability. | Strictly maintain 0-5°C during diazotization and keep below 10°C during the addition to the copper(I) chloride solution.[3] |
| Acid Concentration | Essential for forming nitrous acid and stabilizing the diazonium salt. | A sufficient concentration of an acid like hydrochloric acid is crucial.[3] |
| Rate of Addition | Prevents localized concentration issues and thermal spikes. | Add the pre-cooled sodium nitrite solution slowly and sub-surface to ensure rapid mixing and heat dissipation.[3] |
| Catalyst | The copper(I) salt is essential for the conversion to the chloride. | Use freshly prepared or high-purity copper(I) chloride.[3][5] |
Caption: Key pathways in the Sandmeyer reaction, highlighting desired product formation and common side reactions.[3][5]
Part 3: Halogenation of the Thiazole Ring
To obtain the final product, chlorination at the 5-position of the thiazole ring is necessary. This step presents challenges related to regioselectivity and the electron-deficient nature of the substrate.
Q4: We are attempting to chlorinate the 5-position of our 2-chlorothiazole-4-carboxylate intermediate, but the reaction is very sluggish. Why is this, and how can we drive it to completion?
A4: The thiazole ring in your intermediate is highly electron-deficient. It is substituted with three strong electron-withdrawing groups: two chlorine atoms (at C2 and C5, assuming one is already present) and an ethyl carboxylate group at C4.[6] This deactivation makes standard electrophilic aromatic substitution reactions, like halogenation, difficult to achieve under mild conditions.[6]
Strategies for Effective Chlorination:
-
Choice of Chlorinating Agent: Stronger chlorinating agents may be required. Consider using N-chlorosuccinimide (NCS) with a catalytic amount of a protic or Lewis acid, or sulfuryl chloride (SO₂Cl₂).
-
Reaction Temperature: Gentle heating may be necessary to overcome the activation energy barrier. However, monitor the reaction carefully, as higher temperatures can also lead to decomposition or ester hydrolysis.
-
Solvent: A non-polar, aprotic solvent like dichloromethane or chloroform is often suitable.
Q5: Can hydrolysis or decarboxylation of the ethyl ester group be a problem?
A5: Yes, both are potential side reactions, particularly under harsh conditions.
-
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid if the reaction is performed under strongly acidic or basic conditions, especially in the presence of water and at elevated temperatures.[6]
-
Decarboxylation: While less common for this specific substrate under typical chlorination or Sandmeyer conditions, subsequent synthetic steps involving high heat could potentially lead to the loss of the carboxylate group.[7] It is crucial to maintain moderate temperatures whenever possible.
References
- BenchChem Technical Support. (n.d.). Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol. BenchChem.
- Gorobets, N., et al. (2010). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: unexpected transfer of the ethoxymethylene moiety. Semantic Scholar.
- Gallagher, T. K., et al. (n.d.). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.
- BenchChem. (n.d.). This compound.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II.
- Singh, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- BenchChem. (n.d.). Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate from starting materials.
- Touaibia, M., et al. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. This compound | 135925-33-6 | Benchchem [benchchem.com]
- 7. Decarboxylation [organic-chemistry.org]
Technical Support Center: Purification of Ethyl 2,5-dichlorothiazole-4-carboxylate
Welcome to the technical support center for the purification of Ethyl 2,5-dichlorothiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this highly functionalized thiazole building block. Drawing upon established principles of organic chemistry and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity material.
Introduction to Purification Challenges
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its dichlorinated thiazole core offers multiple reaction sites for further molecular elaboration. However, the purification of this compound is often non-trivial due to the potential for byproduct formation during synthesis and the inherent reactivity of the molecule. Common challenges include the removal of structurally similar impurities, such as mono-chlorinated or over-chlorinated analogs, and the prevention of product degradation during the purification process.[2]
This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions, providing practical solutions and the scientific rationale behind them.
Troubleshooting Guide
Problem 1: Persistent Impurities after Initial Work-up
Symptom: TLC or NMR analysis of the crude product shows multiple spots or peaks with similar retention factors or chemical shifts to the desired product.
Likely Cause: Formation of closely related byproducts during the synthesis, such as mono-chlorinated (ethyl 2-chloro- or ethyl 5-chlorothiazole-4-carboxylate) or tri-chlorinated thiazole derivatives. Incomplete reaction of starting materials can also contribute to the impurity profile.
Solution Workflow:
Caption: Workflow for addressing persistent impurities.
Detailed Steps:
-
Thorough TLC Analysis: Before proceeding to large-scale purification, optimize the TLC solvent system to achieve the best possible separation between the product and impurities. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] An ideal Rf value for the product is between 0.2 and 0.4 for effective separation on a column.[4]
-
Flash Column Chromatography: This is often the most effective method for separating closely related impurities.[8]
-
Stationary Phase: Standard silica gel is a good starting point.
-
Mobile Phase: A gradient elution is generally more effective than an isocratic one. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30% ethyl acetate in hexanes).
-
Sample Loading: For optimal separation, dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the column. Dry loading, where the crude product is adsorbed onto a small amount of silica gel, can also improve resolution.
-
-
Recrystallization: If column chromatography is not sufficiently effective or if a crystalline solid is desired, recrystallization can be employed. The choice of solvent is critical.
-
Solvent Screening: Test the solubility of the crude product in a range of solvents with varying polarities (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene). An ideal solvent will dissolve the compound when hot but not when cold.
-
Solvent Systems: A two-solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can also be effective.[9] Dissolve the compound in the "good" solvent at an elevated temperature and then add the "poor" solvent dropwise until the solution becomes cloudy. Allow the solution to cool slowly.
-
Problem 2: Product Degradation During Purification
Symptom: Low recovery of the desired product after purification, with the appearance of new, more polar spots on the TLC plate.
Likely Cause: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, particularly if the crude product contains residual acid or base from the synthesis. The dichlorothiazole ring itself is generally stable, but prolonged exposure to harsh conditions should be avoided.[1]
Solution Workflow:
Caption: Troubleshooting product degradation during purification.
Detailed Steps:
-
Neutralize the Crude Product: Before purification, ensure that the crude product is free from any residual acid or base. This can be achieved by washing the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) followed by water and brine during the initial work-up.[3]
-
Avoid Harsh Conditions:
-
Temperature: Avoid excessive heat during solvent removal (rotary evaporation) and recrystallization.
-
pH: Use neutral solvents for chromatography and recrystallization. If acidic or basic modifiers are necessary for chromatography, use them in small amounts (e.g., 0.1% triethylamine or acetic acid).[10]
-
-
Stability Check: To determine if the compound is degrading on the silica gel, a simple TLC stability test can be performed. Spot the compound on a TLC plate, let it sit for an hour, and then develop the plate. If a new spot appears, the compound is likely unstable on silica.[11] In such cases, consider using a different stationary phase like alumina.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities are typically starting materials that have not fully reacted and byproducts of the chlorination reaction. These can include mono-chlorinated species (ethyl 2-chlorothiazole-4-carboxylate and ethyl 5-chlorothiazole-4-carboxylate) and potentially over-chlorinated products. The presence of these impurities is highly dependent on the specific synthetic route and reaction conditions used.[2]
Q2: My compound appears to be an oil, but the literature suggests it should be a solid. What should I do?
A2: The physical state of a compound can be influenced by the presence of impurities. Even small amounts of residual solvent or byproducts can prevent crystallization. Attempting a thorough purification by flash column chromatography should be the first step. If the purified product is still an oil, it may be a low-melting solid. Trying to induce crystallization by scratching the side of the flask with a glass rod or by adding a seed crystal (if available) can be effective.
Q3: I am having trouble getting good separation on my silica gel column. What can I do to improve it?
A3: To improve separation, you can try the following:
-
Optimize the Solvent System: As mentioned in the troubleshooting guide, a well-optimized TLC solvent system is crucial. Aim for a significant difference in the Rf values of your product and the impurities.
-
Use a Gradient Elution: A gradual increase in solvent polarity often provides better separation than an isocratic elution.
-
Dry Loading: Adsorbing your sample onto silica gel before loading it onto the column can lead to a more uniform application and better separation.
-
Column Dimensions: Using a longer, narrower column can increase the resolution.
Q4: Is this compound sensitive to hydrolysis?
A4: Yes, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.[1] It is important to maintain neutral conditions during work-up and purification to minimize this degradation pathway. The presence of residual acid or base from the synthesis can accelerate this hydrolysis.[12]
Q5: What is the best way to monitor the progress of my column chromatography?
A5: The best way to monitor your column is by collecting fractions and analyzing them by TLC. This will allow you to identify which fractions contain your pure product and which contain impurities. It is good practice to analyze every few fractions to get a clear picture of the elution profile.
Data Summary
| Purification Technique | Key Parameters | Troubleshooting Tips |
| Flash Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexanes/Ethyl Acetate Gradient | Optimize solvent system using TLC first.Consider dry loading for better resolution.Use a gradient elution for complex mixtures. |
| Recrystallization | Solvent Selection is Critical | Screen a variety of solvents.Use a two-solvent system for difficult crystallizations.Cool the solution slowly to promote crystal growth. |
References
- CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof - Google Patents.
-
European Patent Office. Process for the preparation of chlorothiazole derivatives - EP 0446913 A1. Available from: [Link]
- EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google Patents.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. Available from: [Link]
-
Beyzaei, H., et al. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(4), 453-458. Available from: [Link]
-
PubChem. Ethyl 2-aminothiazole-4-carboxylate. Available from: [Link]
-
Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use - Theseus. Available from: [Link]
-
Badawy, S. I., Williams, R. C., & Gilbert, D. L. (1999). Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. Pharmaceutical development and technology, 4(3), 325–331. Available from: [Link]
-
Solvent screening for the extraction of aromatic aldehydes | Request PDF. Available from: [Link]
-
TLC Visualization Reagents - EPFL. Available from: [Link]
- US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents.
-
Reddit. (2024, February 7). Synthesis Pros, what are your best tips for handling certain functional groups or reactions? r/Chempros. Available from: [Link]
-
An Overview on Common Organic Solvents and Their Toxicity - SciSpace. Available from: [Link]
-
Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - MDPI. Available from: [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Biotage. Successful flash chromatography. Available from: [Link]
-
Babu, K., et al. (2021). Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde-derived chalcones as potential antitubercular and antiproliferative agents. ResearchGate. Available from: [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Successful Flash Chromatography - King Group. Available from: [Link]
-
Zhang, Q., et al. (2016). Mitigation of 3-Monochloro-1,2-propanediol Ester Formation by Radical Scavengers. Journal of Agricultural and Food Chemistry, 64(30), 6097-6103. Available from: [Link]
-
Graz University of Technology. (2024, February 13). Solvent screening for the extraction of aromatic aldehydes. Available from: [Link]
-
Some Useful and Practical Tips for Flash Chromatography | EPFL. Available from: [Link]
-
Screening of halogenated aromatic compounds in some raw material lots for an aluminium recycling plant - PubMed. Available from: [Link]
-
Dr. Laurie S. Starkey. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Available from: [Link]
-
Crystallization Solvents.pdf. Available from: [Link]
- EP0482607B1 - Process of producing 2-aminothiazole - Google Patents.
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - Semantic Scholar. Available from: [Link]
-
TLC Visualization Methods. Available from: [Link]
-
HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. Available from: [Link]
-
Dr. Laurie S. Starkey. (2012, February 28). 15. Lab demonstration - Visualizing the Spots [Video]. YouTube. Available from: [Link]
-
Georganics. Ethyl 2-aminothiazole-4-carboxylate - High purity | EN. Available from: [Link]
Sources
- 1. This compound | 135925-33-6 | Benchchem [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2,4-Dichloro-5-thiazolecarboxaldehyde | 92972-48-0 [chemicalbook.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
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- 8. theseus.fi [theseus.fi]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. Purification [chem.rochester.edu]
- 12. Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Suzuki coupling with "Ethyl 2,5-dichlorothiazole-4-carboxylate"
This guide addresses the specific challenges of performing Suzuki-Miyaura cross-coupling on Ethyl 2,5-dichlorothiazole-4-carboxylate . This substrate presents a unique "trifecta" of chemical challenges: a sulfur-containing heterocycle (catalyst poison), dual electrophilic sites (regioselectivity issues), and a base-sensitive ester moiety.
Substrate "Personality" Profile
Before troubleshooting, you must understand the electronic and steric environment of your molecule.
-
The Core: The thiazole ring is electron-deficient. The C2 position (between S and N) is naturally the most electrophilic site, typically reacting first in oxidative addition.
-
The Complication (C4-Ester): The ethyl ester at C4 is a strong electron-withdrawing group (EWG).
-
Electronic Effect: It further activates the ring, particularly the adjacent C5 position, narrowing the reactivity gap between C2 and C5.
-
Steric Effect: It provides significant bulk, potentially hindering approach to C5.
-
-
The Trap: The sulfur atom is a potent ligand for Palladium. Without the right ligand shell, your catalyst will coordinate to the substrate rather than reacting with it, leading to "silent" reaction failure.
Troubleshooting Guides (Q&A Format)
Issue A: Regioselectivity (Mixtures of Mono- and Bis-Coupled Products)
Q: I am targeting the C2 position, but I am getting a mixture of C2-product, C5-product, and bis-coupled material. How do I control this?
A: The C2 position is electronically favored (
-
Stoichiometry is Critical: Do not use a generic 1.5 equiv of boronic acid. For C2-selectivity, use 0.95 to 1.05 equivalents . Excess boronic acid immediately pushes the reaction toward the bis-product once the C2-chloride is consumed.
-
Temperature Control: The activation energy for C2 oxidative addition is lower than C5.
-
Protocol: Start the reaction at room temperature (25 °C) . Only heat to 40–50 °C if conversion is stalled after 2 hours. Avoid reflux (>80 °C) unless you want the bis-product.
-
-
Ligand Selection: Use a ligand with a smaller "bite angle" or steric profile if C5 coupling is observed. However, bulky ligands (like XPhos) generally favor the less hindered C2 position over the sterically crowded C5 (crowded by the C4-ester).
Issue B: "Dead" Reaction (0% Conversion)
Q: My LCMS shows only starting material. I used Pd(PPh3)4 and heated it, but nothing happened.
A: You are likely experiencing Sulfur Poisoning . The thiazole sulfur is displacing the triphenylphosphine ligands, forming a stable, non-reactive Pd-thiazole complex.
-
Switch Catalysts: Pd(PPh3)4 is often too labile for thiazoles. Switch to a catalyst with a chelating ligand or a bulky biaryl phosphine that binds Pd tighter than the sulfur does.
-
Recommendation:Pd(dppf)Cl2·DCM or XPhos Pd G2 .
-
-
The "Sacrificial" Additive: In extreme cases, adding 10-20 mol% of CuTC (Copper(I) thiophene-2-carboxylate) can scavenge the sulfur interaction or facilitate transmetalation, though this is more common in Stille couplings. For Suzuki, better ligands are usually sufficient.
Issue C: Ester Hydrolysis (Saponification)
Q: The coupling worked, but my ethyl ester turned into a carboxylic acid (or the mass matches the acid).
A: You likely used a hydroxide base (NaOH, KOH) or heated the reaction in water. The electron-deficient thiazole ring makes the C4-ester highly susceptible to hydrolysis.
-
Change the Base: Switch to anhydrous mild bases .
-
Best: Potassium Phosphate Tribasic (
) or Cesium Carbonate ( ). -
Avoid: NaOH, KOH, LiOH.
-
-
Solvent System: Move away from 1:1 organic/water mixtures. Use Dioxane or Toluene with a minimum amount of water (e.g., 10:1 ratio) or use anhydrous conditions with powdered base (though this slows the reaction).
Issue D: Protodeboronation (Loss of Boronic Acid)
Q: My halide is intact, but the boronic acid has disappeared (converted to Ar-H).
A: If you are coupling with a heteroaryl boronic acid (e.g., 2-pyridyl or another thiazole), they are notoriously unstable under basic heating conditions.
-
The Fix:
-
Pre-catalyst Activation: Do not mix everything at once. Heat the halide, base, and catalyst first, then add the boronic acid slowly (syringe pump) to keep its concentration low relative to the catalyst.
-
Use Boronate Esters: Pinacol esters are more stable than free boronic acids.
-
Switch to MIDA Boronates: If the partner is extremely unstable, MIDA boronates release the active species slowly, preventing decomposition.
-
Visual Logic & Mechanisms[1]
Diagram 1: Regioselectivity Decision Tree
Use this flowchart to determine reaction parameters based on your desired outcome (C2 vs. Bis-coupling).
Caption: Decision matrix for controlling regioselectivity between the C2 (kinetic/electronic favor) and C5 (thermal favor) positions.
Diagram 2: Catalyst Poisoning vs. Cycle
Understanding why standard catalysts fail with thiazoles.
Caption: The "Fork in the Road": Weak ligands lead to sulfur coordination (poisoning), while bulky/chelating ligands force oxidative addition.
Recommended Experimental Protocol (C2-Selective)
This protocol is designed to maximize C2 selectivity while minimizing ester hydrolysis and catalyst poisoning.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.05 equiv)
-
Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (3–5 mol%) — Robust against S-poisoning.
-
Base: K3PO4 (2.0 equiv) — Milder than carbonates/hydroxides.
-
Solvent: 1,4-Dioxane / Water (9:1) — Degassed thoroughly.
Step-by-Step:
-
Degassing: Charge the reaction vial with the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 15 minutes. Dissolved oxygen kills Pd activity faster than the sulfur does.
-
Loading: Add the thiazole substrate, boronic acid, and base.[1]
-
Catalyst Addition: Add the Pd catalyst last, under a positive flow of inert gas. Cap immediately.
-
Reaction: Stir vigorously at Room Temperature (25 °C) .
-
Monitoring: Check by LCMS or TLC after 1 hour.
-
Scenario A (Low Conversion): Increase temp to 40 °C.
-
Scenario B (Bis-product forming): Stop immediately. For the next run, lower temp to 0 °C or reduce boronic acid to 0.9 equiv.
-
-
Workup: Dilute with EtOAc, wash with water. Note: If the aqueous layer is yellow/brown, back-extract it; thiazoles can be partially water-soluble.
References
-
Regioselectivity in Polyhaloheteroaromatics: Handy, S. T., & Zhang, Y. (2006).[2] "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications.[2] (Establishes C2 preference in thiazoles).
-
Thiazole Coupling Methodologies: Bach, T., & Heuser, S. (2001).[2] "Regioselective Cross-Coupling Reactions as an Entry into Biologically Relevant Bithiazoles." Angewandte Chemie International Edition. (Demonstrates sequential coupling strategies).
-
Catalyst Poisoning by Sulfur: Oh, C. H., & Lim, Y. M. (2006). "Palladium-catalyzed cross-coupling of organic halides with organoboron compounds in the presence of sulfur-containing heterocycles." Tetrahedron Letters. (Discusses ligand choices to overcome poisoning).
-
Ester Stability in Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (General review covering functional group tolerance).
Sources
Technical Support Center: Reaction Monitoring of Ethyl 2,5-dichlorothiazole-4-carboxylate by TLC
Welcome to the Technical Support Center for monitoring reactions involving Ethyl 2,5-dichlorothiazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to ensure the successful application of Thin-Layer Chromatography (TLC) in your synthetic workflows. Our approach is grounded in years of field experience, providing not just steps, but the scientific reasoning behind them.
Introduction to TLC in the Context of this compound Chemistry
This compound is a highly functionalized heterocyclic building block. Its synthetic utility stems from the presence of multiple reactive sites: the ester group and the two chlorine substituents on the thiazole ring.[1] These sites allow for a variety of transformations, including saponification, transesterification, reduction, and nucleophilic aromatic substitution. Monitoring the progress of these reactions is crucial for optimizing reaction conditions and ensuring the desired outcome.[2] Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose, offering a rapid, inexpensive, and effective means of qualitative analysis.[3][4]
This guide will address common challenges and questions that arise when using TLC to monitor reactions of this specific substrate.
Core Principles of TLC for Reaction Monitoring
Before delving into specific issues, it's essential to grasp the fundamental principle of TLC. It is a solid-liquid chromatographic technique where a solid stationary phase (commonly silica gel) is coated onto a flat support (like glass or aluminum), and a liquid mobile phase (the eluent or solvent system) moves up the plate by capillary action.[5] The separation of components in a reaction mixture is based on their differential partitioning between the stationary and mobile phases. Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, non-polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.
The goal of reaction monitoring by TLC is to observe the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.[2][6]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A1: A mixture of a non-polar and a medium-polarity solvent is an excellent starting point. A common and effective combination is ethyl acetate (EtOAc) and hexane.[7][8] Given the structure of this compound, which has both polar (ester, thiazole ring) and non-polar (ethyl group, dichlorinated ring) characteristics, a starting ratio of 30% Ethyl Acetate in Hexane (3:7 v/v) is recommended.
From this starting point, you can adjust the ratio based on the observed Rf of your starting material. The ideal Rf value for the starting material is typically between 0.2 and 0.4 to allow for clear separation from both more polar products and less polar byproducts.[9]
| Observation | Interpretation | Action |
| Spot remains at the baseline (Rf ≈ 0) | Solvent system is not polar enough. | Increase the proportion of Ethyl Acetate. |
| Spot is at the solvent front (Rf ≈ 1) | Solvent system is too polar. | Decrease the proportion of Ethyl Acetate. |
| Good separation, Rf ≈ 0.3 | Optimal starting point. | Proceed with reaction monitoring. |
Q2: How can I visualize the spots on the TLC plate? My compound is not colored.
A2: this compound and many of its derivatives are not colored. Therefore, a visualization technique is required. The most common methods are:
-
UV Light (254 nm): This is a non-destructive method and should always be the first choice. The thiazole ring is an aromatic system and will absorb UV light. Commercially available TLC plates often contain a fluorescent indicator that glows green under 254 nm UV light. Where a UV-active compound is present, it will quench this fluorescence and appear as a dark spot.
-
Iodine Chamber: This is another simple and often effective method. The TLC plate is placed in a sealed chamber containing a few crystals of iodine. Iodine vapor will adsorb onto the organic compounds on the plate, making them appear as brown spots. This method is particularly useful for unsaturated and aromatic compounds.
-
Potassium Permanganate (KMnO₄) Stain: This is a destructive method, so it should be used after UV visualization. Prepare a solution of KMnO₄ in water with a small amount of sodium bicarbonate. When the plate is dipped in or sprayed with this solution, compounds that can be oxidized (e.g., alcohols, aldehydes, and some heterocycles) will appear as yellow or brown spots on a purple background.
-
p-Anisaldehyde Stain: This is a versatile stain that can produce a range of colors with different functional groups upon heating. It is particularly useful for distinguishing between different classes of compounds on the same plate.
Q3: I am performing a saponification of the ethyl ester to the carboxylic acid. What should I expect to see on the TLC?
A3: Saponification involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The carboxylic acid is significantly more polar than the starting ester due to its ability to form hydrogen bonds. Therefore, you should expect the following:
-
Starting Material (Ester): This will have a certain Rf value in your chosen solvent system (e.g., Rf ≈ 0.5 in 40% EtOAc/Hexane).
-
Product (Carboxylic Acid): This will be much more polar and will have a much lower Rf value, likely close to the baseline (Rf ≈ 0-0.1) in the same solvent system. Carboxylic acids can sometimes "streak" on silica gel plates. To mitigate this, a small amount of acetic acid (e.g., 1%) can be added to the eluent.[6]
A successful reaction will show the gradual disappearance of the starting material spot and the appearance and intensification of the product spot at a lower Rf.
Q4: My reaction involves replacing one of the chlorine atoms with an amine. How will this affect the polarity and the TLC?
A4: Replacing a chlorine atom with an amine group will generally increase the polarity of the molecule. The primary or secondary amine group can participate in hydrogen bonding, leading to stronger interactions with the silica gel.
-
Starting Material (Dichloro-compound): Will have a specific Rf value.
-
Product (Amino-substituted compound): Will have a lower Rf value than the starting material. The magnitude of the change will depend on the nature of the amine.
For reactions involving basic compounds like amines, tailing or streaking of the spots is a common issue. Adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can help to produce sharper, more well-defined spots.[6]
Troubleshooting Guide
This section addresses specific problems you might encounter during your TLC analysis.
Problem 1: My spots are streaking or tailing.
Caption: Troubleshooting streaking or tailing on a TLC plate.
-
Causality: Streaking is often caused by overloading the plate with too much sample, which saturates the stationary phase.[4] Acidic or basic compounds can also interact unfavorably with the slightly acidic silica gel, leading to tailing.[6] An inappropriate solvent system can also fail to move the compound cleanly.
Problem 2: My spots are not separating (Rf values are too close).
Caption: Improving the separation of spots with similar Rf values.
-
Causality: If the polarity of two compounds is very similar, a simple solvent system may not be sufficient to resolve them. Changing the solvent composition can alter the interactions of the compounds with both the stationary and mobile phases, leading to better separation.[8] For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system introduces different types of intermolecular forces (dipole-dipole, hydrogen bonding) and can significantly change the relative Rf values.
Problem 3: I don't see any spots on my TLC plate.
Caption: Troubleshooting the absence of visible spots on a TLC plate.
-
Causality: The most common reason for not seeing spots is that the compound is not UV-active and a chemical stain has not been used. Alternatively, the concentration of the analyte in the spotted solution may be too low. It is also possible, though less common, that a highly sensitive compound could degrade on the silica gel plate.
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction by TLC
-
Prepare the TLC Chamber: Line a developing jar with filter paper and add the chosen eluent to a depth of about 0.5 cm. Cover the jar and allow the atmosphere to saturate for at least 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate. Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (R).
-
Spot the Plate:
-
Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate) to create a reference solution.
-
Using a capillary tube, spot the starting material solution in the "SM" lane.
-
Take a small aliquot of the reaction mixture and dilute it with a volatile solvent. Spot this in the "R" lane.
-
In the "C" lane, spot the starting material first, then carefully spot the reaction mixture on top of it.
-
Ensure each spot is small and concentrated by applying the solution multiple times and allowing the solvent to evaporate between applications.
-
-
Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.[4] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or a chemical stain. The reaction is complete when the starting material spot is no longer visible in the "R" lane.
References
-
J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. Retrieved from [Link]
-
Sandtorv, A. (2021, June 20). 2.4: TLC -ANALYSIS. Chemistry LibreTexts. Retrieved from [Link]
-
Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? r/OrganicChemistry. Retrieved from [Link]
-
Request PDF. (2025, August 6). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Retrieved from [Link]
-
ResearchGate. Thin‐Layer Chromatography for the Detection and Analysis of Bioactive Natural Products. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. Retrieved from [Link]
-
PubMed Central. (2019, July 26). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Retrieved from [Link]
-
ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
EPFL. TLC Visualization Reagents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Washington State University. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Scribd. TLC Solvent Selection for Separation. Retrieved from [Link]
-
PubChem. Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
-
TLC Visualization Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]
-
YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]
-
Scribd. TLC Visualization Techniques. Retrieved from [Link]
- Google Patents. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation.
Sources
- 1. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 2. CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 8. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
Work-up procedure for "Ethyl 2,5-dichlorothiazole-4-carboxylate" synthesis
TECHNICAL SUPPORT CENTER: THIAZOLE CHEMISTRY DIVISION Subject: Optimization & Work-up for Ethyl 2,5-dichlorothiazole-4-carboxylate Ticket Status: OPEN Agent: Senior Application Scientist
Process Overview & Logic Flow
The synthesis of This compound is a multi-step transformation that typically proceeds via the Sandmeyer reaction .[1] While direct chlorination of hydroxy-thiazoles (using
This pathway allows for precise regiocontrol:
-
C5-Chlorination: The amino group activates the C5 position for electrophilic aromatic substitution (using NCS or
). -
C2-Chlorination (Sandmeyer): The amino group is converted to a diazonium salt and displaced by chloride (using
).
The following workflow visualizes the critical decision points and failure modes:
Figure 1: Sequential functionalization workflow for this compound synthesis.
Troubleshooting Tickets (Q&A)
The following tickets represent the most common failure modes reported by researchers attempting this synthesis.
Ticket #1024: "My reaction turned into a black tar during the Sandmeyer step."
User: I added the nitrite to the amine/copper mixture at room temperature, and within 10 minutes, the flask exothermed and turned black. Yield was <10%.
Expert Resolution: This is a classic "runaway diazotization." The diazonium intermediate of aminothiazoles is notoriously unstable compared to phenyl diazoniums.
-
The Cause: Adding tert-butyl nitrite (
) too quickly or at too high a temperature causes rapid radical decomposition rather than the desired substitution. -
The Fix:
-
Reverse Addition: Do not add nitrite to the amine. Instead, dissolve the amine and
in acetonitrile first, then add solid in portions. -
Temperature Control: Start the reaction at 0–5°C . Only after all reagents are mixed should you slowly warm it to 60°C to initiate
evolution. -
Solvent Switch: Ensure your acetonitrile is anhydrous. Water competes with chloride, leading to the formation of the 2-hydroxy byproduct (phenolic tar).
-
Ticket #1025: "I have a persistent blue/green emulsion in the organic phase."
User: I finished the Sandmeyer reaction and extracted with EtOAc. The organic layer is bright green, and I can't separate the layers cleanly.
Expert Resolution: You are seeing copper(II) salts coordinated to your thiazole product or trapped in the organic matrix.
-
The Cause: Copper chlorides are somewhat soluble in organic solvents, especially when complexed with nitrogen heterocycles.
-
The Protocol (The "Ammonia Wash"):
-
Quench: Pour the reaction mixture into ice-cold 1M HCl first (to break Cu-amine complexes).
-
Wash: After the initial phase cut, wash the organic layer with 10% aqueous
(Ammonium Hydroxide) . -
Mechanism: Ammonia binds Cu(II) stronger than your thiazole, forming the water-soluble deep blue complex
. -
Repeat: Wash until the aqueous layer is colorless, then wash once with brine to remove residual ammonia.
-
Ticket #1026: "My product yield is low, and NMR shows a missing ethyl group."
User: I used strong acid to quench the reaction to be safe. Now my product is carboxylic acid.
Expert Resolution:
-
The Cause: Thiazole-4-carboxylates are electron-deficient esters. They are susceptible to acid-catalyzed hydrolysis, especially if the quench involves concentrated HCl and heat.
-
The Fix:
-
Use saturated
or dilute HCl (0.5 M) for the quench. -
Avoid prolonged exposure to the aqueous acidic phase. Extract immediately.
-
Drying: Do not use basic drying agents (like
) if your product is wet with acid; use neutral or .
-
Standard Operating Procedure (SOP)
Protocol: Modified Sandmeyer Chlorination of Ethyl 2-amino-5-chlorothiazole-4-carboxylate
This protocol assumes you have already synthesized the intermediate Ethyl 2-amino-5-chlorothiazole-4-carboxylate (via NCS chlorination of the 2-amino precursor).
Reagents:
-
Precursor: Ethyl 2-amino-5-chlorothiazole-4-carboxylate (1.0 eq)
-
Reagent A: tert-Butyl nitrite (
) (1.5 eq) -
Reagent B: Copper(II) chloride (
) (1.2 eq) -
Solvent: Anhydrous Acetonitrile (MeCN) [0.2 M concentration]
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a thermometer. Flush with Argon/Nitrogen.
-
Dissolution: Charge the flask with the Precursor and
. Add MeCN and stir to form a suspension. -
Activation (0°C): Cool the mixture to 0°C using an ice bath.
-
Addition: Add
dropwise over 20 minutes. Note: The solution will darken as NO gas is generated. -
Reaction (Thermal Ramp): Remove the ice bath. Allow to warm to Room Temperature (RT) for 30 minutes. Then, heat to 60°C for 1–2 hours.
-
Checkpoint: Evolution of
gas should cease, and TLC (Hexane/EtOAc 4:1) should show consumption of the polar starting amine ( ) and appearance of the non-polar dichloro product ( ).
-
-
Work-up (The "Clean" Method):
-
Cool to RT.
-
Pour mixture into Ice/Water (100 mL) .
-
Extract with Ethyl Acetate (3 x 50 mL) .
-
Crucial Step: Wash combined organics with 10%
(2 x 30 mL) to remove Copper (Aqueous layer turns blue). -
Wash with Brine (1 x 30 mL) .
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: The crude oil is often pure enough (>90%), but can be purified via silica gel chromatography (Gradient: 0%
10% EtOAc in Hexanes).
Data & Solvent Selection
Table 1: Extraction Solvent Efficiency for Dichlorothiazoles
| Solvent | Solubility of Product | Emulsion Risk | Removal Ease | Recommendation |
| Dichloromethane (DCM) | High | Moderate | High (Volatile) | Good , but denser than water (inverts layers). |
| Ethyl Acetate (EtOAc) | High | Low | Moderate | Best . Clean separation from aqueous Cu salts. |
| Diethyl Ether | Moderate | Low | High (Volatile) | Avoid . Flammable; poor solubility for polar impurities. |
| Chloroform | High | High | Moderate | Avoid . Often stabilizes emulsions with thiazoles. |
Table 2: Chemical Shift Data (Diagnostic)
| Position | Precursor (2-Amino-5-Cl) | Product (2,5-Dichloro) | Note |
| C2-Substituent | Absent | Disappearance of amine protons is key. | |
| Ethyl Ester ( | Slight downfield shift due to Cl electron withdrawal. | ||
| Ethyl Ester ( | - |
References
-
Doyle, M. P., et al. (1977). "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis." Journal of Organic Chemistry. Describes the use of
for efficient Sandmeyer reactions in non-aqueous media. -
Organic Syntheses. (2014). "Ethyl Thiazole-4-carboxylate and Derivatives." Org.[1][2] Synth. Provides foundational work-up procedures for thiazole esters and handling of the 4-carboxylate moiety.
-
BenchChem Protocols. (2025). "Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate." BenchChem Technical Library. Adapts the Hantzsch synthesis and general thiazole work-up strategies relevant to carboxylate stability.
-
University of Rochester. (n.d.). "Workup for Removing Copper Salts." Department of Chemistry Guidelines. Authoritative guide on using ammonium hydroxide/chloride washes for copper removal.
Sources
Validation & Comparative
A Comparative Guide to the Biological Potential of Ethyl 2,5-dichlorothiazole-4-carboxylate Derivatives
In the landscape of medicinal chemistry, the thiazole scaffold stands as a cornerstone for the development of novel therapeutic agents. Its inherent electronic properties and versatile synthetic accessibility have propelled a multitude of thiazole-containing molecules through clinical trials and into the market for a wide array of diseases.[1][2][3] This guide delves into the prospective biological activities of a specific, highly functionalized subclass: derivatives of Ethyl 2,5-dichlorothiazole-4-carboxylate.
While direct, comprehensive comparative studies on a broad spectrum of these specific derivatives are not extensively documented in publicly available literature, this guide will provide a predictive comparison based on established structure-activity relationships (SAR) of analogous thiazole compounds. By examining the known biological activities of structurally related molecules, we can project the potential antimicrobial, antifungal, and anticancer properties of novel derivatives synthesized from the this compound core. This analysis is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in navigating the synthetic prioritization and biological evaluation of this promising class of compounds.
The Core Moiety: this compound
This compound is a highly functionalized thiazole building block, offering multiple reaction sites for derivatization.[4] The presence of two chlorine atoms at the C2 and C5 positions and an ethyl carboxylate group at the C4 position makes this molecule a versatile precursor for creating a library of novel compounds.[4] The electron-withdrawing nature of the chloro and carboxylate groups significantly influences the reactivity of the thiazole ring, making it a unique starting point for chemical synthesis.[4]
Synthetic Pathways for Derivatization
The generation of a diverse library of derivatives from this compound is paramount for exploring its full biological potential. The primary handles for modification are the ester group and the two chlorine atoms.
Amide Bond Formation
A common and effective strategy to introduce chemical diversity is the conversion of the ethyl ester to an amide. This is typically a two-step process:
-
Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide.[4]
-
Amide Coupling: The resulting carboxylic acid can then be coupled with a wide variety of amines using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).[4]
This approach allows for the introduction of a vast array of substituents, which can significantly impact the compound's physicochemical properties and biological activity.
Caption: Workflow for the synthesis of amide derivatives.
Nucleophilic Aromatic Substitution
The chlorine atoms on the thiazole ring, particularly the one at the C2 position, are susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functionalities, such as amines, thiols, and alkoxides, further expanding the chemical space of the derivatives.
Comparative Biological Activity: A Predictive Analysis
Based on the biological activities of structurally similar thiazole derivatives, we can anticipate the potential of this compound derivatives in several key therapeutic areas.
Antimicrobial and Antifungal Activity
Thiazole derivatives are well-established as potent antimicrobial and antifungal agents.[1][2][5][6] Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[1][7] For instance, some thiazole antifungals inhibit the enzyme cytochrome P450 demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[7]
The amphiphilic nature of certain thiazole derivatives facilitates their interaction with and disruption of microbial cell membranes.[1] By strategically modifying the substituents on the amide or through substitution of the chlorine atoms, the lipophilicity and electronic properties of the derivatives can be fine-tuned to optimize their antimicrobial and antifungal efficacy.
Table 1: Comparative Antimicrobial Activity of Structurally Related Thiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | 0.008–7.81 | [6] |
| Heteroaryl(aryl) thiazole derivatives | Staphylococcus aureus (MRSA) | 230-700 | [2] |
| Heteroaryl(aryl) thiazole derivatives | Candida albicans | 60-470 | [2] |
| Ethyl 2-(2-(4-substituted)acetamido)-4-substituted-thiazole-5-carboxylate derivatives | Bacillus subtilis | Moderate to good inhibition | [8] |
| Ethyl 2-(2-(4-substituted)acetamido)-4-substituted-thiazole-5-carboxylate derivatives | Candida albicans | Moderate to good inhibition | [8] |
MIC: Minimum Inhibitory Concentration
The data in Table 1 suggests that thiazole derivatives can exhibit potent antifungal activity, with some compounds showing MIC values in the low microgram per milliliter range against Candida albicans.[6] The antibacterial activity appears to be more moderate, but still significant, especially against resistant strains like MRSA.[2]
Anticancer Activity
The thiazole moiety is a privileged scaffold in the design of anticancer agents, with several thiazole-containing drugs, such as Dasatinib and Ixazomib, approved for clinical use.[9] Thiazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis.[9][10][11][12]
The substitution pattern on the thiazole ring and its appendages plays a critical role in determining the anticancer potency and selectivity. For instance, studies on 2-substituted-aminothiazole-4-carboxylate analogs have shown that specific side chains can lead to remarkable activity against certain cancer cell lines.[13]
Table 2: Comparative Anticancer Activity of Structurally Related Thiazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | Leukemia (RPMI-8226) | 0.08 | [13] |
| 2-Arylthiazolidine-4-carboxylic acid amides | Melanoma (A375) | Potent inhibition | [9] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones | Breast Cancer (MCF-7) | 2.57 | [11] |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | Lung Cancer (A-549) | 26.5 | [14] |
IC50: Half-maximal Inhibitory Concentration
As indicated in Table 2, certain thiazole derivatives have demonstrated potent anticancer activity with IC50 values in the nanomolar to low micromolar range.[11][13] The presence of specific amide side chains appears to be a key determinant of this activity. The chlorophenyl group, in particular, has been shown to enhance the cytotoxic activity of compounds.[12] Given that the parent compound contains two chlorine atoms, its derivatives hold significant promise as anticancer agents.
Experimental Protocols
To validate the predicted biological activities of novel this compound derivatives, the following standardized experimental protocols are recommended.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Workflow:
Caption: Workflow for MIC determination via broth microdilution.
Detailed Protocol:
-
Preparation of Compounds: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Workflow:
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In vitro testing of compounds derived from "Ethyl 2,5-dichlorothiazole-4-carboxylate"
An In-Depth Technical Guide to the In Vitro Evaluation of Novel Compounds Derived from Ethyl 2,5-dichlorothiazole-4-carboxylate
Authored by a Senior Application Scientist
The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous clinically approved drugs and a vast array of biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure for drug design.[2] The starting material, this compound, represents a particularly versatile platform for chemical synthesis.[3] The two chlorine atoms at the C2 and C5 positions, along with the ethyl ester at C4, serve as reactive handles for creating diverse libraries of novel derivatives. This guide provides a comprehensive framework for the systematic in vitro evaluation of such derivatives, designed to identify lead compounds with potential therapeutic applications in oncology, infectious diseases, and inflammation.
Our approach is structured as a multi-tiered screening cascade, a proven strategy in drug discovery that maximizes efficiency by progressively focusing on the most promising candidates. We will begin with broad primary screens for cytotoxicity and antimicrobial activity, followed by more specific secondary assays to elucidate potential mechanisms of action for the most potent "hits." This guide explains not only the "how" but, more critically, the "why" behind each experimental choice, ensuring a robust and self-validating evaluation process.
The Screening Cascade: A Strategic Workflow
A tiered approach is essential for efficiently screening a new chemical library. It allows for the rapid elimination of inactive or overly toxic compounds, preserving resources for in-depth analysis of the most promising candidates.
Caption: A tiered workflow for the in vitro screening of novel chemical derivatives.
Tier 1: Primary Screening
The initial goal is to cast a wide net to assess the general biological activity of the synthesized compounds. We will focus on two key areas with high therapeutic relevance: anticancer and antimicrobial activity.
A. Anticancer Activity: Cell Viability and Cytotoxicity
The MTT assay is a robust, high-throughput colorimetric assay used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4] The amount of formazan produced is directly proportional to the number of viable cells.
This protocol is a self-validating system, incorporating controls for the vehicle (solvent used to dissolve compounds, e.g., DMSO), untreated cells (negative control), and a known cytotoxic agent (positive control) to ensure the results are interpretable and reliable.
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of test compounds (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds. Include vehicle control wells (medium with DMSO) and positive control wells (e.g., Doxorubicin at its known IC₅₀ concentration). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[6] Incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7] Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.
| Compound | Core Structure Modification | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| Parent Scaffold | This compound | > 100 | > 100 |
| Derivative A | C2-NH₂ substitution | 45.2 | 68.5 |
| Derivative B | C2-piperazine substitution | 8.1 | 12.3 |
| Derivative C | C5-morpholine substitution | 22.7 | 35.1 |
| Doxorubicin | (Positive Control) | 0.9 | 1.2 |
B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9] The MIC is defined as the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.[9]
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in cation-adjusted Mueller-Hinton Broth (MHB).[10][11] Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[10]
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the diluted compounds.
-
Controls: Include a positive control well (MHB with inoculum, no compound) to confirm bacterial growth and a negative control well (MHB only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a quality control standard.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be assessed visually or by using a plate reader.
| Compound | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| Derivative A | 128 | >256 |
| Derivative B | 16 | 64 |
| Derivative C | 32 | 128 |
| Ciprofloxacin | (Control Standard) | 0.5 |
Tier 2: Secondary Screening for "Hit" Compounds
Compounds that show significant activity in the primary screens (e.g., Derivative B with an IC₅₀ < 10 µM and MIC < 32 µg/mL) are advanced to secondary assays. The goal here is to gain initial insights into their potential mechanism of action.
Anti-inflammatory Potential: NF-κB Signaling Pathway Assay
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response.[12] Its activation leads to the expression of pro-inflammatory genes, including cytokines and chemokines.[13] Many anticancer and antimicrobial agents also exhibit anti-inflammatory properties. An NF-κB reporter assay provides a highly sensitive method to quantify the inhibition of this critical pathway.[14][15]
This assay utilizes cells that have been engineered to contain a reporter gene (e.g., Firefly Luciferase) under the control of a promoter with multiple NF-κB binding sites.[13] When NF-κB is activated (e.g., by an inflammatory stimulus like Lipopolysaccharide, LPS), it translocates to the nucleus, binds to these sites, and drives the expression of luciferase.[13] The amount of light produced upon addition of a luciferase substrate is directly proportional to NF-κB activity. Test compounds are evaluated for their ability to reduce this light signal in stimulated cells.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
-
Cell Transfection/Plating: Plate a suitable cell line (e.g., RAW 264.7 macrophages or HEK293 cells) stably expressing an NF-κB luciferase reporter construct in a 96-well white, clear-bottom plate.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the "hit" compounds (determined from the MTT assay) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as LPS (100 ng/mL), to all wells except the unstimulated negative control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Luminescence Reading: Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system. Add the luciferase substrate to each well and immediately measure the luminescence using a plate luminometer.
-
Data Analysis: Normalize the luminescence readings of treated cells to the LPS-stimulated control cells. Calculate the percentage inhibition of NF-κB activity for each compound concentration.
| Compound | % Inhibition of LPS-induced NF-κB Activity (at 10 µM) |
| Derivative B | 78.5% |
| Derivative C | 35.2% |
| BAY 11-7082 (Control Inhibitor) | 92.1% |
Structure-Activity Relationship (SAR) Analysis
By comparing the chemical structures of the derivatives with their biological activities, we can begin to deduce the Structure-Activity Relationship (SAR). This is a critical step in medicinal chemistry that guides the design of more potent and selective future compounds.[16][17][18]
Caption: A hypothetical Structure-Activity Relationship (SAR) map.
From our hypothetical data, a preliminary SAR can be established:
-
Substitution at C2: Replacing the chlorine at the C2 position is crucial for activity. The introduction of a bulky, heterocyclic piperazine ring (Derivative B) resulted in a significant increase in both anticancer and antimicrobial potency compared to a simple amino group (Derivative A). This suggests a specific steric and electronic requirement for the C2 substituent to interact with its biological target(s).
-
Substitution at C5: Modification at the C5 position (Derivative C) also conferred activity, but to a lesser extent than the C2-piperazine substitution.
-
Combined Insights: The high potency of Derivative B in both the cytotoxicity and NF-κB assays suggests its anticancer effects may be mediated, at least in part, through the inhibition of inflammatory signaling pathways, a known hallmark of cancer.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach for the initial in vitro characterization of novel compounds derived from this compound. By employing a cascade of validated assays, from broad primary screens to more focused mechanistic studies, researchers can efficiently identify and prioritize lead candidates. The hypothetical data for "Derivative B" illustrates how a compound can emerge as a promising hit, demonstrating potent anticancer, antimicrobial, and anti-inflammatory activities.
The crucial next steps for such a lead compound would involve further mechanistic deconvolution (e.g., apoptosis assays, cell cycle analysis, specific enzyme inhibition panels) and selectivity profiling (e.g., testing against normal, non-cancerous cell lines) to establish a therapeutic window. Ultimately, promising candidates with a well-characterized in vitro profile can be advanced into preclinical in vivo models to evaluate their efficacy and safety.
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]
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In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. (2024-12-08). National Center for Biotechnology Information (NCBI). [Link]
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Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro like Computational Bioassay & Docking Analysis. ResearchGate. [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019-05-04). MDPI. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information (NCBI). [Link]
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Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde-derived chalcones as potential antitubercular and antiproliferative agents. (2021-05-11). ResearchGate. [Link]
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Safety Operating Guide
Personal protective equipment for handling Ethyl 2,5-dichlorothiazole-4-carboxylate
CAS: 135047-83-3 | Class: Halogenated Heterocycle | Hazard Level: Severe Irritant / Potential Sensitizer
Executive Safety Summary
Objective: This guide defines the mandatory Personal Protective Equipment (PPE) and operational protocols for handling Ethyl 2,5-dichlorothiazole-4-carboxylate.
Immediate Hazard Profile: This compound presents a multi-vector threat profile. It is a severe skin and eye irritant (H315, H319) and a respiratory tract irritant (H335) .[1][2] Critical to note is the presence of the thiazole ring and chlorine substituents, which structurally suggests potential for skin sensitization (H317) . Unlike simple salts, this lipophilic organic ester can penetrate standard nitrile exam gloves over time, necessitating a "Defense in Depth" PPE strategy.
Hazard Mechanics & PPE Logic
Why specific gear is required based on chemical properties.
| Hazard Vector | Mechanism of Action | PPE Counter-Measure |
| Dermal (Skin) | Lipophilic Penetration: The ethyl ester group increases lipid solubility, allowing the compound to permeate the stratum corneum. The chlorinated thiazole core can then alkylate skin proteins, leading to contact dermatitis or sensitization. | Barrier Redundancy: Standard 4-mil nitrile gloves offer only splash protection. Double-gloving or chemically resistant laminates are required to prevent breakthrough during sustained handling. |
| Ocular (Eyes) | Lachrymatory Irritation: Halogenated heterocycles react with mucosal moisture to form acidic byproducts (HCl), causing immediate, severe stinging and potential corneal opacity. | Sealed Enclosure: Safety glasses with side shields are insufficient . Unvented or indirect-vent chemical goggles are mandatory to prevent vapor entry. |
| Inhalation | Mucosal Inflammation: Dust or aerosolized droplets trigger inflammation in the upper respiratory tract (H335). | Engineering Control: Primary protection is the Chemical Fume Hood . Respirators (N95/P100) are a secondary backup only for spill cleanup or weighing outside a hood. |
PPE Selection Matrix
Standardized equipment requirements for routine and high-risk operations.
| Protection Zone | Routine Handling (mg to g scale) | High-Risk / Spill Response |
| Hand Protection | Double Nitrile Protocol: 1. Inner: 4 mil Nitrile (Inspection White/Blue)2. Outer: 8 mil Extended Cuff Nitrile (Dark)Change outer gloves every 30 mins. | Laminate Barrier: Ansell Silver Shield® or North® Silver Shield/4H® under heavy nitrile outer gloves.Zero permeation tolerance. |
| Eye/Face | Chemical Splash Goggles: Must be ANSI Z87.1+ rated with indirect venting. | Full Face Shield: Worn over goggles to protect face/neck skin from projectile liquid. |
| Body | Standard Lab Coat: 100% Cotton or Poly/Cotton blend. Buttoned to collar. | Impervious Apron/Suit: Tyvek® or chemically resistant apron (Rubber/Neoprene) over lab coat. |
| Respiratory | Fume Hood Only: Sash at working height (18"). Face velocity 80-100 fpm. | Full-Face Respirator: Cartridge: Organic Vapor + Acid Gas (OV/AG) combined with P100 particulate filter. |
Operational Protocol: The "Safe Handling Loop"
This self-validating workflow ensures safety barriers are active before chemical exposure.
Phase 1: Pre-Operational Validation
-
Airflow Check: Verify fume hood monitor reads "Normal" (80-100 fpm). Tape a Kimwipe to the sash bottom; it must be pulled inward firmly.
-
Glove Integrity Test: Inflate the inner nitrile glove with air, twist the cuff, and check for pinhole leaks. Do not skip this step.
-
Barrier Setup: Place a disposable absorbent pad (bench coat) inside the hood to capture micro-droplets during weighing/transfer.
Phase 2: Active Handling
-
The "Hands-In" Rule: Once hands enter the hood, they do not leave until the chemical is secured.
-
Weighing: Use a static-free spatula. If the balance is outside the hood, taring must be done inside, and the vessel sealed before removal.
-
Transfer: Pouring is prohibited.[3] Use glass pipettes or syringes for liquid transfer to minimize aerosol generation.
Phase 3: Decontamination & Doffing
-
Solvent Wash: Rinse all tools (spatulas, glassware) with Acetone or Ethyl Acetate inside the hood into a dedicated liquid waste container.
-
Doffing Sequence:
-
Wash outer gloves with soap/water while still on.
-
Peel off outer gloves (turning inside out) and dispose of in solid hazardous waste.
-
Inspect inner gloves for staining.
-
Remove eyewear.
-
Remove inner gloves; wash hands immediately with soap and cool water.
-
Visualization: Safe Handling Workflow
Caption: The "Safe Handling Loop" enforces two critical "Go/No-Go" decision points (Hood Check and Glove Test) before exposure can occur.
Emergency Response & Disposal Logistics
Spill Response Decision Logic
If a spill occurs, immediate classification determines the response.
-
Minor Spill (< 5 mL/g):
-
Alert nearby personnel.
-
Cover with absorbent pads (or vermiculite for liquids).
-
Wipe area with acetone.
-
Dispose of all materials as solid hazardous waste.
-
-
Major Spill (> 5 mL/g) or Outside Hood:
-
Evacuate the lab immediately.
-
Close doors to contain vapors.
-
Contact EHS/Hazmat team. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).
-
Waste Management (Halogenated Stream)
This compound must never be disposed of in general trash or down the drain.
| Waste Category | Container Labeling | Disposal Method |
| Solid Waste | "Hazardous Waste: Solid Debris contaminated with Halogenated Organics" | High-Temperature Incineration (>1100°C) |
| Liquid Waste | "Hazardous Waste: Halogenated Organic Solvents" | Fuel Blending / Incineration |
| Sharps | "Sharps contaminated with Chemically Hazardous Material" | Incineration |
Visualization: Spill Response Logic
Caption: Decision tree for immediate spill response, prioritizing evacuation for uncontained releases.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73216, Ethyl 2-aminothiazole-4-carboxylate (Structural Analog Hazard Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
